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2-Bromo-1-(4-phenoxyphenyl)ethanone Documentation Hub

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  • Product: 2-Bromo-1-(4-phenoxyphenyl)ethanone
  • CAS: 28179-33-1

Core Science & Biosynthesis

Foundational

2-Bromo-1-(4-phenoxyphenyl)ethanone molecular structure and weight

[1][2] Executive Summary 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), also known as 4-phenoxyphenacyl bromide, is a critical electrophilic building block in organic synthesis and medicinal chemistry.[1][2] Dist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), also known as 4-phenoxyphenacyl bromide, is a critical electrophilic building block in organic synthesis and medicinal chemistry.[1][2] Distinguished by its dual functionality—an electrophilic


-carbon and a lipophilic diphenyl ether motif—it serves as a pivotal intermediate for constructing heterocycles (thiazoles, imidazoles) and introducing phenoxyphenyl linkers into kinase inhibitors and other pharmaceutical targets.[1] This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic pathways, and reactivity profile.[1]

Molecular Architecture & Physicochemical Properties[1][3][4][5][6]

Structural Analysis

The molecule comprises a diphenyl ether core linked to a bromoacetyl group.[1] The ether linkage confers conformational flexibility and lipophilicity, while the


-bromo ketone moiety provides a high-reactivity site for nucleophilic attack.[1]
  • Core Scaffold: Diphenyl ether (phenoxybenzene).[1]

  • Reactive Center:

    
    -Bromo ketone (
    
    
    
    ).[1]
  • Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the central benzene ring, yet the carbonyl group remains highly electrophilic due to the inductive withdrawal of the adjacent bromine.[1]

Molecular Weight & Isotopic Distribution

The presence of bromine introduces a distinct isotopic signature essential for mass spectrometry identification.[1]

ElementIsotopeAtomic MassAbundanceContribution
Carbon

12.000098.9%Carbon Skeleton
Hydrogen

1.007899.9%Protonation
Oxygen

15.994999.7%Ether/Carbonyl
Bromine

78.918350.69%M Peak
Bromine

80.916349.31%M+2 Peak
  • Average Molecular Weight: 291.14 g/mol [2][3]

  • Monoisotopic Mass (

    
    ):  290.00  g/mol [1]
    
  • Mass Spectrum Signature: A characteristic 1:1 doublet ratio for

    
     and 
    
    
    
    .[1]
Physicochemical Data Table[1]
PropertyValueContext
CAS Number 28179-33-1Unique Identifier
Formula

Stoichiometry
Melting Point 49 – 50 °CSolid at RT; Low melting point aids solubility
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water
Hazards Lachrymator, CorrosiveRequires fume hood handling

Synthetic Pathways & Mechanism[1]

Two primary routes exist for the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone. The choice depends on the availability of starting materials (diphenyl ether vs. 4-phenoxyacetophenone).[1]

Method A: Friedel-Crafts Acylation (Direct Route)

This method is preferred for industrial scalability as it builds the scaffold directly from diphenyl ether.[1]

  • Reagents: Diphenyl ether, Bromoacetyl bromide,

    
     (Lewis Acid).[1]
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).[1]
    
  • Mechanism: The Lewis acid complexes with the acyl halide to generate an acylium ion.[1] The electron-rich diphenyl ether undergoes electrophilic aromatic substitution (EAS) preferentially at the para position due to steric hindrance at the ortho site.[1]

Method B: -Bromination of Ketone (Stepwise Route)

Used when 4-phenoxyacetophenone is the starting material.[1]

  • Reagents: 4-Phenoxyacetophenone, Bromine (

    
    ) or NBS.[1]
    
  • Catalyst: Acetic acid (HAc) or

    
     (autocatalytic).[1]
    
  • Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine on the enol double bond.[1]

Synthesis Workflow Diagram

SynthesisPathways Start1 Diphenyl Ether Reagent1 Bromoacetyl Bromide + AlCl3 (DCM) Start1->Reagent1 Friedel-Crafts Start2 4-Phenoxyacetophenone Reagent2 Br2 / Acetic Acid (Enolization) Start2->Reagent2 Alpha-Bromination Inter1 Acylium Ion Intermediate Reagent1->Inter1 Inter2 Enol Intermediate Reagent2->Inter2 Product 2-Bromo-1-(4-phenoxyphenyl)ethanone (Target) Inter1->Product EAS (Para) Inter2->Product Electrophilic Addn

Figure 1: Dual synthetic pathways demonstrating the Friedel-Crafts acylation (top) and


-bromination (bottom) routes.[1]

Structural Characterization

Accurate identification relies on specific spectral fingerprints.[1]

Nuclear Magnetic Resonance ( -NMR)

The spectrum exhibits a classic AA'BB' splitting pattern for the para-substituted ring.[1]

  • 
     4.40 – 4.60 ppm (2H, s):  Methylene protons (
    
    
    
    ).[1] The electronegative Br and Carbonyl desheild these protons significantly.[1]
  • 
     7.90 – 8.00 ppm (2H, d, J~9Hz):  Aromatic protons ortho to the carbonyl (deshielded by anisotropy).[1]
    
  • 
     6.90 – 7.10 ppm (2H, d, J~9Hz):  Aromatic protons ortho to the ether oxygen (shielded by resonance).[1]
    
  • 
     7.10 – 7.50 ppm (5H, m):  Protons on the terminal phenyl ring.[1]
    
Infrared Spectroscopy (IR)
  • 1680 – 1700 cm

    
    :  Strong 
    
    
    
    stretching vibration (conjugated ketone).[1]
  • 1240 cm

    
    :  Strong 
    
    
    
    ether stretching.[1]

Reactivity Profile & Applications

The


-bromo ketone motif is a "linchpin" functionality, enabling diverse transformations via 

reactions.[1]
Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-aminothiazoles, a scaffold prevalent in kinase inhibitors and antimicrobial agents.[1]

  • Mechanism: Nucleophilic attack by sulfur on the

    
    -carbon, followed by cyclization and dehydration.[1]
    
Imidazole Formation

Condensation with amidines or urea derivatives leads to imidazole cores, widely used in antifungal drugs.[1]

Reactivity Map[1]

ReactivityMap Core 2-Bromo-1-(4-phenoxyphenyl)ethanone Thiourea + Thiourea (Ethanol, Reflux) Core->Thiourea Amine + Primary Amine (R-NH2) Core->Amine Amidine + Amidine Core->Amidine Thiazole 4-(4-Phenoxyphenyl)-2-aminothiazole (Bioactive Scaffold) Thiourea->Thiazole Hantzsch Synthesis Aminoketone alpha-Amino Ketone (Substitution) Amine->Aminoketone Sn2 Substitution Imidazole Imidazole Derivative Amidine->Imidazole Cyclization

Figure 2: Divergent synthesis map showing the transformation of the bromo-ketone core into heterocyclic pharmaceutical scaffolds.[1]

Safety & Handling Protocols

Warning:


-Halo ketones are potent lachrymators (tear gas agents) and alkylating agents.[1]
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before disposal.[1]

  • Storage: Store at -20°C (preferred) or 2-8°C in amber vials to prevent light-induced decomposition.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-phenoxyphenyl)ethanone. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14797675, 2-Bromo-1-(4-phenoxyphenyl)ethanone. Retrieved from [1]

  • BenchChem. (2024).[1] Synthesis and Applications of Phenacyl Bromides. Retrieved from

  • ChemicalBook. (2024).[1] Product Properties: CAS 28179-33-1.[1][2][4][5] Retrieved from [1]

Sources

Exploratory

Friedel-Crafts acylation synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

A Technical Guide on Regioselective Friedel-Crafts Acylation Executive Summary This technical guide details the direct synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), a critical intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Regioselective Friedel-Crafts Acylation

Executive Summary

This technical guide details the direct synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), a critical intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors and other heterocyclic pharmaceutical scaffolds.

While classical routes often employ a two-step sequence (acetylation followed by


-bromination), this guide focuses on the direct Friedel-Crafts acylation  using bromoacetyl bromide. This "One-Pot" approach offers superior atom economy and reduced cycle time but requires rigorous control of Lewis acid stoichiometry and temperature to ensure regioselectivity and prevent polymerization.
Mechanistic Foundation & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1] The substrate, diphenyl ether , contains two phenyl rings activated by the lone pairs of the bridging oxygen atom.

1.1 Why Para-Selectivity?

The phenoxy group is a strong ortho, para-director. However, the para position is kinetically and thermodynamically favored due to:

  • Steric Hindrance: The bulky phenyl group on the oxygen hinders attack at the ortho positions.

  • Electronic Resonance: The para position effectively stabilizes the cationic sigma-complex intermediate.

1.2 The Deactivation Effect (Self-Limiting Reaction)

A critical advantage of this synthesis is the deactivation effect . Once the first acyl group is introduced, the resulting ketone acts as a strong electron-withdrawing group (EWG). This withdrawal propagates through the ether oxygen, significantly reducing the nucleophilicity of the second phenyl ring. This naturally suppresses the formation of bis-acylated byproducts, ensuring high selectivity for the mono-acylated product.

1.3 Reaction Mechanism Diagram

The following diagram illustrates the generation of the acylium ion and the subsequent electrophilic attack.

FC_Mechanism Reagents Reagents (Bromoacetyl Bromide + AlCl3) Acylium Electrophile [Br-CH2-C+=O] Reagents->Acylium Lewis Acid Complexation Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attack at Para-position Substrate Substrate (Diphenyl Ether) Substrate->Sigma Nucleophilic Attack Product Target Product 2-Bromo-1-(4-phenoxyphenyl)ethanone Sigma->Product Aromatization (-H+)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing acylium ion generation and para-selective attack.

Strategic Process Design

To ensure reproducibility and yield (>90%), the following parameters must be controlled.

2.1 Solvent Selection
  • Dichloromethane (DCM): Preferred. Excellent solubility for reactants; low boiling point allows easy removal.

  • 1,2-Dichloroethane (DCE): Alternative.[1] Higher boiling point allows for higher reaction temperatures if kinetics are sluggish, but removal is more energy-intensive.

  • Nitrobenzene: Avoid. Hard to remove and toxic.

2.2 Catalyst Stoichiometry

Unlike catalytic reactions, Friedel-Crafts acylation requires stoichiometric Lewis acid.[1]

  • Requirement: >1.0 equivalent relative to the acylating agent.[2]

  • Reasoning: The product contains a carbonyl oxygen and a Lewis basic ether oxygen, both of which complex with

    
    . A ratio of 1.1 to 1.2 equivalents  of 
    
    
    
    ensures sufficient free catalyst to drive the reaction to completion.
2.3 Key Process Parameters (Table)
ParameterSpecificationRationale
Substrate Diphenyl Ether (1.0 eq)Limiting reagent to prevent purification issues.
Reagent Bromoacetyl Bromide (1.05 eq)Slight excess ensures full conversion.
Catalyst Aluminum Chloride (1.15 eq)Compensates for complexation with product.
Temperature

Start cold to control exotherm; warm to finish.
Atmosphere Nitrogen / Argon

and Acyl bromide are moisture sensitive.
Quench Ice / dilute HClNecessary to break the strong Product-

complex.
Experimental Protocol

Safety Warning: Bromoacetyl bromide is corrosive and a lachrymator. The product is a potent skin irritant (


-haloketone). All operations must be performed in a fume hood.
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

    • Flame-dry the glassware under vacuum and purge with Nitrogen (

      
      ).
      
  • Catalyst Suspension:

    • Charge Dichloromethane (DCM) (10 volumes relative to substrate mass).

    • Add Aluminum Chloride (

      
      )  (1.15 eq) in one portion.
      
    • Cool the suspension to

      
       using an ice bath.
      
  • Electrophile Formation:

    • Add Bromoacetyl bromide (1.05 eq) dropwise to the suspension.

    • Observation: The mixture may darken or become homogenous as the acylium complex forms. Stir for 15 minutes at

      
      .
      
  • Substrate Addition (The Critical Step):

    • Dissolve Diphenyl ether (1.0 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the reactor over 30-45 minutes.

    • Control: Maintain internal temperature

      
      . Rapid addition causes local overheating and regio-isomeric impurities.
      
  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (

      
      ).
      
    • Stir for 2.5 to 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (Diphenyl ether) should be consumed (<1%).

  • Quench and Workup:

    • Cool the mixture back to

      
      .
      
    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10% v/v). Caution: Vigorous gas evolution (

      
      ) and exotherm.
      
    • Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM.

    • Wash combined organics with water, then saturated

      
       (to remove acid traces), and finally brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is often pure enough for subsequent steps.

    • If necessary, recrystallize from Ethanol or a Hexane/EtOAc mixture to yield off-white to pale yellow crystals.

3.1 Workflow Diagram

Workflow Setup 1. Inert Setup (N2, Dry DCM, 0°C) Cat_Add 2. Catalyst Prep (AlCl3 + Bromoacetyl Bromide) Setup->Cat_Add Sub_Add 3. Controlled Addition (Diphenyl Ether in DCM) Cat_Add->Sub_Add Reaction 4. Reaction (Warm to RT, 2-4 hrs) Sub_Add->Reaction Quench 5. Quench (Ice/HCl - Exothermic!) Reaction->Quench Workup 6. Isolation (Extraction -> Drying -> Evaporation) Quench->Workup

Figure 2: Operational workflow for the synthesis, highlighting critical control points.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following standards.

  • Physical State: Off-white to beige solid.

  • Melting Point: Typically

    
     (check specific CoA as purity affects this significantly).
    
  • Storage: Store at

    
     under inert atmosphere. 
    
    
    
    -Bromoketones can degrade/hydrolyze upon exposure to moisture and light.

Expected NMR Signals (


 NMR, 

):
  • 
     ppm (s, 2H, 
    
    
    
    )
  • 
     ppm (m, 4H, aromatic protons ortho to ether linkage)
    
  • 
     ppm (m, 3H, distal phenyl ring)
    
  • 
     ppm (d, 2H, aromatic protons ortho to carbonyl)
    
References
  • Direct Acylation Methodology: Tian, Y., Jin, J., Wang, X., et al. (2013). Discovery of novel 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamides as potential BTK inhibitors. MedChemComm, 4(9), 1267-1274.[5] (See Supporting Information for specific Friedel-Crafts conditions).

  • General Friedel-Crafts Acylation Procedures: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for handling

    
     and acid halides).
    
    
  • Safety Data & Substance Info (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345, 2-Bromo-1-(4-phenoxyphenyl)ethanone.

  • Patent Reference (Process Chemistry): Honigberg, L. A., et al. (2008). Inhibitors of Bruton's Tyrosine Kinase. US Patent 2008/0076921. (Describes similar intermediates in the context of BTK inhibitor synthesis).

Sources

Foundational

Bromination of 4-phenoxyacetophenone to yield 2-Bromo-1-(4-phenoxyphenyl)ethanone

Technical Process Guide: Regioselective -Bromination of 4-Phenoxyacetophenone Executive Summary The synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone is a critical unit operation in the manufacturing of several active pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Process Guide: Regioselective -Bromination of 4-Phenoxyacetophenone

Executive Summary

The synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone is a critical unit operation in the manufacturing of several active pharmaceutical ingredients (APIs), most notably Ibrutinib . This guide addresses the technical challenges associated with the


-bromination of 4-phenoxyacetophenone. While the reaction appears chemically straightforward, process deviations often lead to two primary failure modes: polybromination  (

-dibromo impurity) and nuclear bromination (electrophilic attack on the activated phenoxy ring).

This whitepaper outlines a robust, scalable protocol using elemental bromine in glacial acetic acid, selected for its balance of atom economy and solvent-mediated regiocontrol. We also evaluate alternative "green" routes using Copper(II) bromide (


) for high-stringency purification requirements.

Mechanistic Foundations

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic addition. Understanding the kinetics of enol formation is vital for controlling selectivity.

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (or the HBr generated in situ).

  • Enolization: The rate-determining step is the deprotonation of the

    
    -carbon to form the enol.
    
  • Bromination: The electron-rich enol rapidly attacks the electrophilic bromine (

    
    ).
    
  • Selectivity Factor: The introduction of the first bromine atom exerts an electron-withdrawing inductive effect (-I), which destabilizes the formation of a second enol at the same position. This kinetic barrier protects against dibromination provided the reaction temperature is strictly controlled.

Mechanistic Pathway (DOT Visualization)

BrominationMechanism Substrate 4-Phenoxyacetophenone Protonation Protonated Ketone (Activated) Substrate->Protonation + H+ Enol Enol Intermediate (Nucleophile) Protonation->Enol - H+ (Rate Limiting) Bromination Bromonium/C-Br Bond Enol->Bromination + Br2 Product 2-Bromo-1-(4-phenoxyphenyl)ethanone Bromination->Product - HBr SideProduct Dibromo Impurity (Over-reaction) Product->SideProduct Excess Br2 / High Temp

Figure 1: Acid-catalyzed mechanism highlighting the critical enol intermediate and the risk of over-bromination.

Strategic Route Evaluation

Before proceeding to the protocol, we compare the three dominant methodologies available to the process chemist.

ParameterMethod A: Elemental Bromine (

)
Method B: Copper(II) Bromide (

)
Method C: NBS /

-TsOH
Reagent Status Industrial StandardGreen / HeterogeneousLab Scale / High Selectivity
Solvent System Glacial Acetic Acid /

EtOAc /

(Reflux)
MeCN / DMF
Atom Economy High (HBr byproduct)Low (Requires 2 eq. Cu salt)Moderate (Succinimide waste)
Reaction Time Fast (1–4 hours)Slow (4–12 hours)Moderate (2–6 hours)
Selectivity Temperature DependentExcellent (Self-limiting)High
Scalability High (Exothermic control required)Low (Solids handling issues)Medium
Cost LowHighHigh

Recommendation: For scale-up and reproducibility, Method A (


/AcOH)  is the preferred route due to cost-efficiency and ease of purification, provided safety protocols for bromine handling are strictly followed.

Detailed Protocol: The /AcOH Method

This protocol is designed to be self-validating . The color transitions and solubility changes provide real-time feedback on reaction progress.

Reagents & Equipment
  • Substrate: 4-Phenoxyacetophenone (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq) — Freshly dispensed
    
  • Solvent: Glacial Acetic Acid (AcOH) (5–10 volumes)

  • Catalyst: 48% HBr (aq) (0.05 eq) — Initiator

  • Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, and caustic scrubber (for HBr off-gas).

Step-by-Step Methodology

Step 1: Dissolution & Initiation Charge 4-phenoxyacetophenone and Glacial Acetic Acid into the reactor. Stir until fully dissolved. Add catalytic HBr (0.05 eq).

  • Checkpoint: Solution should be clear. Adjust jacket temperature to 15–20°C .

Step 2: Controlled Addition (The Critical Phase) Load


 into the dropping funnel. Dilute 

with a small volume of AcOH if precise flow control is difficult. Add the bromine solution dropwise over 60–90 minutes .
  • Process Control: Maintain internal temperature <25°C . Higher temperatures promote ring bromination.

  • Visual Validation: The reaction mixture will turn orange/red upon addition but should slowly fade as

    
     is consumed. If the red color persists strongly without fading, stop addition and check temperature/stirring.
    

Step 3: Reaction Maturation After addition is complete, stir the mixture at 20–25°C for 2 hours.

  • Endpoint Validation: Perform TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3][4] Target: <1.0% Starting Material.

  • Note: The product may begin to crystallize out of the acetic acid solution during this phase.

Step 4: Quenching & Isolation Cool the mixture to 0–5°C . Slowly add Ice Water (equal volume to AcOH) to precipitate the product fully. Stir for 30 minutes. Filter the solid.[1][2][5] Wash the cake with cold water (3x) to remove residual acid, followed by a cold 10%


 wash (to neutralize), and finally a cold water wash.

Step 5: Purification (Recrystallization) Recrystallize the crude solid from Ethanol or IPA/Water .

  • Drying: Vacuum dry at 40°C.

  • Expected Yield: 80–90%.

  • Appearance: White to off-white crystalline solid.

Process Workflow (DOT Visualization)

ProcessWorkflow Start Start: Dissolve Substrate in AcOH + cat. HBr Addition Controlled Addition of Br2 (Temp < 25°C) Start->Addition Monitor Monitor Color Fading & HPLC Endpoint Addition->Monitor Quench Quench with Ice Water (Precipitation) Monitor->Quench SM < 1.0% Isolate Filtration & Washing (Remove Acid) Quench->Isolate Purify Recrystallization (Ethanol) Isolate->Purify

Figure 2: Operational workflow for the bromination process ensuring safety and purity.

Process Safety & Engineering Controls

WARNING:


-Bromo ketones are potent lachrymators  (tear agents). They cause severe eye and respiratory irritation even at low concentrations.
  • Containment: All operations, including weighing and filtration, must be performed in a functioning fume hood.

  • Scrubbing: The reaction generates HBr gas. The reactor vent must be connected to a caustic scrubber (NaOH solution).

  • Decontamination: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench residual bromine before being removed from the hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

Troubleshooting & Analytical Validation

IssueProbable CauseCorrective Action
High Dibromo Impurity Temperature too high during addition.Keep T < 20°C; Reduce

equivalents to 1.0.
Ring Bromination Catalyst too strong or Lewis acid present.Ensure glassware is clean of metal salts; use only HBr/AcOH.
Purple/Dark Color Iodine contamination or oxidation.Check

quality; wash product with Sodium Thiosulfate.
Low Yield Product lost in mother liquor.Ensure water quench volume is sufficient; cool to 0°C before filtering.

Analytical Specification (Reference):

  • 1H NMR (CDCl3):

    
     4.45 (s, 2H, 
    
    
    
    ), 7.0–7.1 (m, 4H), 7.2 (t, 1H), 7.4 (t, 2H), 8.0 (d, 2H).
  • Melting Point: 48–53°C (Note: Polymorphs may vary; purity is best assessed by HPLC).

References

  • Ibrutinib Synthesis Overview

    • Title: Preparation of Ibrutinib and Intermediates.[1][5][6][7]

    • Source: P
    • Link:

  • General

    
    -Bromination Methodology: 
    
    • Title: Selective bromination of acetophenone derivatives with bromine in methanol.[3]

    • Source: J. Indian Chem. Soc., Vol 79, 2002.[3]

    • Link:

  • Altern

    
    ): 
    
    • Title: 2-Bromo-1-(4-methoxyphenyl)ethanone (Crystal Structure & Synthesis).
    • Source: Acta Crystallographica Section E (via NIH/PMC).
    • Link:

  • Safety Data & Properties

    • Title: 2-Bromo-1-(4-phenoxyphenyl)ethanone Product Page.[8][9]

    • Source: Thermo Fisher Scientific.
    • Link:

Sources

Exploratory

Technical Monograph: 2-Bromo-1-(4-phenoxyphenyl)ethanone

The Linchpin of Heterocyclic Scaffold Design Executive Summary In the landscape of modern medicinal chemistry, 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1) serves as a critical electrophilic building block. Its...

Author: BenchChem Technical Support Team. Date: February 2026

The Linchpin of Heterocyclic Scaffold Design

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1) serves as a critical electrophilic building block. Its structural duality—combining a reactive


-haloketone warhead with a lipophilic diphenyl ether tail—makes it an indispensable intermediate for synthesizing "privileged scaffolds" like thiazoles, imidazoles, and quinoxalines. This guide provides a rigorous technical analysis of its synthesis, mechanistic utility, and application in developing bioactive heterocycles, specifically targeting kinase inhibition (e.g., BRAF) and antimicrobial pathways.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone stems from the high reactivity of the C-Br bond adjacent to the carbonyl group, facilitating rapid nucleophilic substitution (


) reactions.
PropertySpecification
IUPAC Name 2-Bromo-1-(4-phenoxyphenyl)ethanone
Common Synonyms

-Bromo-4-phenoxyacetophenone; 4-Phenoxyphenacyl bromide
CAS Number 28179-33-1
Molecular Formula

Molecular Weight 291.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 68–72 °C
Solubility Soluble in

,

, EtOAc; Insoluble in

Reactivity Class

-Haloketone (Lachrymator, Alkylating Agent)

Synthetic Protocol: Selective -Bromination

The Challenge: Mono- vs. Di-bromination

The synthesis of


-bromoketones is often plagued by over-bromination. The introduction of the first bromine atom withdraws electron density, theoretically deactivating the ring, but the enolization rate can vary. The protocol below utilizes glacial acetic acid  to stabilize the enol intermediate and control stoichiometry, ensuring mono-substitution.
Validated Protocol (Lab Scale)

Precursor: 4-Phenoxyacetophenone (CAS: 5031-78-7) Reagent: Bromine (


)
Solvent:  Glacial Acetic Acid (

)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (47 mmol) of 4-phenoxyacetophenone in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel and a drying tube (

    
    ).
    
  • Initiation: Add a catalytic amount of

    
     (3-4 drops) or 
    
    
    
    to initiate enolization.
  • Controlled Addition: Add a solution of bromine (2.4 mL, 47 mmol, 1.0 eq) in 15 mL acetic acid dropwise over 45 minutes.

    • Critical Control Point: Maintain temperature at 20–25 °C. Rapid addition or heating promotes di-bromination.

  • Reaction Monitoring: The deep red color of bromine should dissipate upon hitting the solution, indicating consumption. Stir for 1 hour post-addition.

  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acid traces. Recrystallize from ethanol/water (9:1) to yield colorless needles.
    
Reaction Pathway Visualization

The following diagram illustrates the conversion of the ketone to the


-bromo derivative via the enol intermediate.

SynthesisPath Start 4-Phenoxyacetophenone (Substrate) Enol Enol Intermediate (Nucleophile) Start->Enol H+ / AcOH (Tautomerization) Bromonium Brominated Complex Enol->Bromonium + Br2 (Electrophilic Attack) Product 2-Bromo-1-(4-phenoxyphenyl)ethanone (Target) Bromonium->Product - HBr (Elimination)

Figure 1: Step-wise electrophilic substitution pathway for the synthesis of the target


-bromoketone.

Application Case Study: Hantzsch Thiazole Synthesis

The primary utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone is its role in the Hantzsch Thiazole Synthesis . By reacting this intermediate with thioureas or thioamides, researchers can construct 2-aminothiazole scaffolds.[1]

Why this matters:

  • Kinase Inhibition: The 4-phenoxyphenyl tail mimics the hydrophobic pocket binding motifs found in kinase inhibitors (e.g., BRAF V600E inhibitors).

  • Antimicrobial Activity: Thiazoles derived from this ketone have shown potency against S. aureus and Candida species.[2]

Mechanism of Action

The reaction proceeds via a two-step mechanism:

  • 
     Displacement:  The sulfur atom of the thiourea attacks the 
    
    
    
    -carbon, displacing the bromide.
  • Cyclodehydration: The amine nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the thiazole ring.

HantzschMechanism Reactants 2-Bromo-1-(4-phenoxyphenyl)ethanone + Thiourea Inter1 S-Alkylation Intermediate (Thioether) Reactants->Inter1 SN2 Attack (S -> C-Br) Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 - HBr Final 2-Amino-4-(4-phenoxyphenyl)thiazole (Bioactive Scaffold) Inter2->Final Dehydration (-H2O) Aromatization

Figure 2: The Hantzsch synthesis mechanism converting the


-bromoketone into a bioactive thiazole.

Safety & Handling Protocols

As an


-haloketone, this compound is a potent lachrymator  (tear gas agent) and alkylating agent. Strict adherence to safety protocols is non-negotiable.
  • Engineering Controls: All operations, including weighing and transfer, must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating capability before cleanup.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1936). p-Bromophenacyl Bromide. Org. Synth. 1936, 16, 73. Retrieved from [Link]

  • Arora, P., et al. (2016).[3] 2,4-Disubstituted thiazoles as multitargeted bioactive molecules. Medicinal Chemistry Research. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity and Synthetic Utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone Derivatives

Executive Summary This technical guide analyzes the pharmacological potential and synthetic utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone (also known as 4-phenoxyphenacyl bromide).[1] As a highly reactive -haloketone, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential and synthetic utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone (also known as 4-phenoxyphenacyl bromide).[1] As a highly reactive


-haloketone, this molecule serves as a critical "warhead" scaffold for constructing bioactive heterocycles, particularly 2-aminothiazoles  and imidazoles .

The presence of the 4-phenoxyphenyl moiety distinguishes this scaffold from simpler phenacyl bromides. The ether linkage imparts rotational flexibility and increased lipophilicity (LogP), significantly enhancing the membrane permeability of derived drug candidates. Research indicates that derivatives synthesized from this precursor exhibit potent antimicrobial (targeting S. aureus gyrase) and anticancer (targeting EGFR/BRAF kinases) activities.

The Pharmacophore Scaffold: Structural Analysis

The core molecule, 2-Bromo-1-(4-phenoxyphenyl)ethanone, functions as a dual-site electrophile. Its utility in medicinal chemistry is defined by two structural domains:

  • The Electrophilic Anchor (

    
    -Bromo Ketone): 
    
    • Reactivity: The carbon bearing the bromine is highly susceptible to nucleophilic attack (

      
      ).
      
    • Cyclization Potential: In the presence of binucleophiles (e.g., thiourea, amidines), this center facilitates rapid heterocyclization (e.g., Hantzsch synthesis).

    • Alkylating Agent: In its raw form, it acts as a non-specific alkylating agent, necessitating strict safety protocols during handling.

  • The Lipophilic Tail (4-Phenoxyphenyl Group):

    • Hydrophobic Interaction: The biphenyl ether structure allows derivatives to occupy deep hydrophobic pockets in enzymes like DNA Gyrase B or EGFR .

    • Bioavailability: The phenoxy group enhances the partition coefficient, facilitating passive transport across bacterial cell walls and the blood-brain barrier.

Synthetic Pathways: Divergent Heterocyclization

The primary utility of 2-Bromo-1-(4-phenoxyphenyl)ethanone is its conversion into stable, bioactive heterocycles. The most chemically significant pathway is the Hantzsch Thiazole Synthesis , which yields 2-aminothiazole derivatives with high antimicrobial potency.

Synthetic Workflow Diagram

SyntheticPathways Start 2-Bromo-1-(4-phenoxyphenyl)ethanone (Starting Scaffold) Thiourea Reagent: Thiourea (Reflux/EtOH) Start->Thiourea Cyclocondensation Amidine Reagent: Amidines (Base Catalyzed) Start->Amidine Condensation Hydrazine Reagent: Thiosemicarbazide Start->Hydrazine Condensation Thiazole 4-(4-phenoxyphenyl)-2-aminothiazole (Antimicrobial Core) Thiourea->Thiazole Hantzsch Synthesis Imidazole Imidazole Derivatives (Antifungal) Amidine->Imidazole Imidazole Formation Hydrazone Thiazolyl-Hydrazones (Anticancer/EGFR Inhibitor) Hydrazine->Hydrazone Dual Cyclization

Figure 1: Divergent synthetic pathways from the phenacyl bromide scaffold to bioactive heterocycles.

Biological Activity Profiles

Antimicrobial Activity

Derivatives containing the 4-phenoxyphenyl group, particularly 2-aminothiazoles , have demonstrated significant bacteriostatic and bactericidal effects.

  • Target: Bacterial DNA Gyrase (Subunit B).

  • Spectrum:

    • Gram-Positive: High potency against Staphylococcus aureus (MIC values often < 4 µg/mL). The phenoxy tail penetrates the thick peptidoglycan layer effectively.

    • Gram-Negative: Moderate activity against E. coli and P. aeruginosa.

  • Mechanism: The thiazole ring mimics the ATP-binding motif of the enzyme, while the phenoxyphenyl group occupies the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

Anticancer Activity (EGFR/BRAF Inhibition)

Recent studies (see Reference 1) highlight that trisubstituted thiazoles derived from this scaffold act as dual inhibitors of EGFR and BRAF V600E .

  • Potency:

    
     values in the nanomolar range (37–86 nM) against human cancer cell lines (e.g., MCF-7, HepG2).
    
  • Selectivity: High selectivity for cancer cells over normal fibroblasts (WI-38), attributed to the specific binding affinity of the thiazole-phenoxy pharmacophore to the mutated kinase domains.

Summary of Potency (Representative Data)
Derivative ClassTarget Organism/Cell LineActivity MetricKey Insight
2-Aminothiazole Staphylococcus aureusMIC: 2.0 - 4.0 µg/mLComparable to standard antibiotics like Ciprofloxacin in vitro.
Thiazolyl-Hydrazone MCF-7 (Breast Cancer)

: 45 nM
Dual inhibition of EGFR and BRAF kinases.
Imidazole Candida albicansMIC: 8.0 µg/mLPhenoxy group enhances fungal membrane penetration.

Experimental Protocols

Protocol A: Synthesis of 4-(4-phenoxyphenyl)thiazol-2-amine

Objective: To synthesize the core antimicrobial scaffold via Hantzsch condensation.

Reagents:

  • 2-Bromo-1-(4-phenoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)[2]

  • Ammonium hydroxide (for neutralization)

Methodology:

  • Dissolution: Dissolve 2-Bromo-1-(4-phenoxyphenyl)ethanone (2.91 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiourea (0.91 g, 12 mmol) to the solution.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1). The starting bromide spot (

    
    ) should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour the mixture into ice water (100 mL) and basify to pH 8–9 using ammonium hydroxide solution. The free base will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Validate antibacterial efficacy against S. aureus.

Methodology:

  • Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution (1 mg/mL).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (Final range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates the proposed mechanism where the phenoxyphenyl-thiazole derivative inhibits the EGFR signaling cascade, leading to apoptosis in cancer cells.

MechanismOfAction Drug Phenoxyphenyl-Thiazole Derivative EGFR EGFR Kinase Domain (ATP Binding Site) Drug->EGFR Competitive Binding (Hydrophobic Interaction) Signal Downstream Signaling (MAPK/ERK) Drug->Signal Inhibition EGFR->Signal Phosphorylation ATP ATP Molecule ATP->EGFR Blocked by Drug Proliferation Cell Proliferation Signal->Proliferation Activation Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Pathway Arrest

Figure 2: Mechanism of EGFR inhibition by phenoxyphenyl-thiazole derivatives.

References

  • Abdel-Mottaleb, Y. et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity." Molecules, 28(14), 5468.

  • Jadhav, S. et al. (2022). "Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst."[3] Letters in Applied NanoBioScience, 12(4), 159.[3]

  • PubChem. "2-Bromo-1-(4-phenoxyphenyl)ethanone | C14H11BrO2." National Library of Medicine.

  • Gomha, S. M. et al. (2015). "Synthesis and biological evaluation of some novel bis(1,3,4-thiadiazole) derivatives as potential cytotoxic agents." Molecules, 20(1), 1357-1376.

Sources

Exploratory

Stability and storage conditions for 2-Bromo-1-(4-phenoxyphenyl)ethanone

Technical Whitepaper: Stability, Handling, and Storage of 2-Bromo-1-(4-phenoxyphenyl)ethanone Executive Summary 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 5031-78-7), also known as -bromo-4-phenoxyacetophenone, is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability, Handling, and Storage of 2-Bromo-1-(4-phenoxyphenyl)ethanone

Executive Summary

2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 5031-78-7), also known as


-bromo-4-phenoxyacetophenone, is a critical electrophilic intermediate used primarily in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib. While essential for constructing pyrazolo[3,4-d]pyrimidine scaffolds, its utility is compromised by its inherent instability. The presence of an electron-withdrawing carbonyl group adjacent to the carbon-bromine bond renders the molecule highly susceptible to nucleophilic attack (hydrolysis), photolytic cleavage, and thermal degradation.

This guide provides a scientifically grounded protocol for the storage and handling of CAS 5031-78-7, moving beyond generic safety data to address the specific mechanistic causes of degradation.

Chemical Profile & Critical Reactivity

To understand stability, one must first understand the molecule's stress points.

PropertySpecificationCritical Note
IUPAC Name 2-Bromo-1-(4-phenoxyphenyl)ethanone
CAS Number 5031-78-7
Molecular Formula

Molecular Weight 291.14 g/mol
Melting Point 50.0 – 53.0 °CRisk: Low melting point implies susceptibility to "caking" or sintering if ambient temperature fluctuates.[1][2][3]
Appearance White to pale yellow crystalline powderYellowing indicates initial degradation (liberation of

or conjugated byproducts).
Solubility DCM, THF, Ethyl AcetateInsoluble in water (but reacts at the interface).
The Mechanistic Instability

The instability of this compound arises from the


-haloketone motif . The carbonyl group (

) exerts a strong inductive effect, pulling electron density away from the

-carbon. This weakens the

bond and makes the

-carbon highly electrophilic.
  • Hydrolytic Susceptibility: Moisture acts as a nucleophile, attacking the

    
    -carbon to displace bromide, forming the 
    
    
    
    -hydroxy impurity and hydrobromic acid (HBr). Crucially, HBr is autocatalytic ; it protonates the carbonyl oxygen, making the
    
    
    -carbon even more electrophilic and accelerating further degradation.
  • Photolytic Cleavage: The

    
     bond is photosensitive. UV/Visible light exposure can induce homolytic cleavage, generating radical species that lead to polymerization or reduction to the parent acetophenone.
    

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation vectors that storage conditions must mitigate.

DegradationPathways Compound 2-Bromo-1-(4-phenoxyphenyl)ethanone (Active API Intermediate) Hydroxy 2-Hydroxy-1-(4-phenoxyphenyl)ethanone (Hydrolysis Impurity) Compound->Hydroxy Nucleophilic Substitution (SN2) HBr HBr (Acid) Compound->HBr Byproduct Radical Phenacyl Radical (Reactive Species) Compound->Radical Homolytic Cleavage Moisture Moisture (H2O) Moisture->Hydroxy Light UV/Vis Light Light->Radical HBr->Compound Autocatalysis (Protonation of C=O) Polymer Oligomers/Colored Impurities Radical->Polymer Dimerization/Oxidation

Figure 1: Mechanistic degradation pathways showing the autocatalytic role of HBr and light-induced radical formation.

Validated Storage Protocol

Based on the reactivity profile, the following storage system is required to maintain purity >98% over 12 months.

A. Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: While some suppliers state "room temperature" for shipping, long-term storage at ambient temperature increases the kinetic rate of hydrolysis and can lead to sintering (melting point is only ~50°C).

  • Atmosphere: Inert Gas Overlay (Argon preferred).

    • Rationale: Argon is heavier than air and provides a better blanket than Nitrogen to exclude moisture and oxygen.

  • Light Protection: Amber Glass or Aluminum Foil wrap.

    • Rationale: Blocks UV radiation to prevent homolytic

      
       cleavage.
      
B. Container Specifications
Container TypeSuitabilityProtocol
Amber Borosilicate Vial Optimal Use for quantities <100g. Cap with PTFE-lined septa to prevent plasticizer leaching.
Double Polyethylene Bag Sub-optimal Avoid for long term. The compound is corrosive and can permeate/degrade standard LDPE over time.
Desiccation Mandatory Store the vial inside a secondary container (desiccator) with active silica gel or

.

Handling & Safety (HSE) Directive

Warning: This compound is an Alkylating Agent and a Lachrymator .

  • Lachrymatory Hazard: Like most

    
    -haloketones (e.g., tear gas agents), this compound attacks the mucous membranes of the eyes and respiratory tract.
    
    • Protocol:Zero-exposure handling. All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • Corrosivity: GHS Classification Skin Corr.[4] 1C .

    • Protocol: Wear double nitrile gloves. If the compound penetrates the outer glove, the inner glove provides a buffer while removing the contaminated layer.

  • Decontamination:

    • Do not wash spills with water immediately (creates HBr). Neutralize spills with a dilute solution of Sodium Thiosulfate or Sodium Bicarbonate to quench the alkylating capability before cleaning.

Quality Control: Self-Validating HPLC Method

To verify the integrity of stored material, use the following High-Performance Liquid Chromatography (HPLC) method. This protocol includes a "System Suitability" step to ensure the assay is valid.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption by the phenoxy group).

Self-Validating Step (System Suitability): Before running the sample, inject a reference standard mixture containing:

  • 4-Phenoxyacetophenone (Starting Material/Degradant).

  • 2-Bromo-1-(4-phenoxyphenyl)ethanone (Analyte).[3]

Requirement: The resolution (


) between the two peaks must be 

. If

, the column is likely degraded or the mobile phase is incorrect; do not proceed with sample analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14797675, 2-Bromo-1-(4-phenoxyphenyl)ethanone. Retrieved from [Link]

  • Honigberg, L. A., et al. (2010).The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. (Context for Ibrutinib synthesis applications).

Sources

Protocols & Analytical Methods

Method

2-Bromo-1-(4-phenoxyphenyl)ethanone as an intermediate in the synthesis of pharmaceutical agents

CAS No: 28179-33-1 Synonyms: -Bromo-4-phenoxyacetophenone; 4-Phenoxyphenacyl bromide Molecular Formula: Molecular Weight: 291.14 g/mol [1][2] Executive Summary 2-Bromo-1-(4-phenoxyphenyl)ethanone is a high-value electrop...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 28179-33-1 Synonyms:


-Bromo-4-phenoxyacetophenone; 4-Phenoxyphenacyl bromide
Molecular Formula: 

Molecular Weight: 291.14 g/mol [1][2]

Executive Summary

2-Bromo-1-(4-phenoxyphenyl)ethanone is a high-value electrophilic intermediate used extensively in the synthesis of heterocyclic pharmaceutical agents . Its structural core—the phenoxyphenyl moiety —is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in


-

stacking interactions within hydrophobic pockets of enzymes, particularly protein kinases (e.g., Lck, Src) and viral reverse transcriptases .

This guide details the synthesis, purification, and application of this intermediate, focusing on its role in generating 2-aminothiazoles (via Hantzsch synthesis) and imidazo[1,2-a]pyridines , both of which are critical pharmacophores in modern drug discovery.

Part 1: Chemical Profile & Reactivity[2]

The Electrophilic Engine

The utility of this compound lies in the high reactivity of the


-methylene carbon. The adjacent carbonyl group and the bromine atom create a significant dipole, making the 

-carbon highly susceptible to nucleophilic attack (

).
  • Primary Reactivity: Nucleophilic substitution with thioamides, amidines, and amines.

  • Secondary Reactivity: The phenoxy group acts as an electron-donating group (EDG) via resonance, stabilizing the phenyl ring but potentially complicating electrophilic aromatic substitution if not controlled.

Structural Causality in Drug Design

Why use this specific intermediate?

  • Lipophilicity: The diphenyl ether moiety increases logP, improving membrane permeability of the final drug candidate.

  • Conformational Flexibility: The ether linkage allows the two phenyl rings to adopt non-planar geometries, essential for fitting into the ATP-binding sites of kinases.

Part 2: Synthesis Protocol (Self-Validating System)

Method A: Bromination via Copper(II) Bromide (Heterogeneous Catalysis)

Recommended for higher purity and "green" chemistry compliance.

Rationale: Direct bromination with elemental bromine (


) often leads to poly-brominated byproducts. Using 

in refluxing ethyl acetate provides a cleaner mono-bromination due to the specific stoichiometry and heterogeneous nature of the reaction.
Reagents
  • 4-Phenoxyacetophenone (1.0 eq)

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Ethyl Acetate (EtOAc) or Chloroform (

    
    )
    
  • Activated Carbon (optional for decolorization)

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 4-phenoxyacetophenone in 50 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 20 mmol of finely powdered

    
     to the solution. The mixture will appear as a dark suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc) for 3–5 hours.

    • Validation Point: The reaction is complete when the black

      
       solid turns into white/grey 
      
      
      
      precipitate. Monitor via TLC (Hexane:EtOAc 4:1). The product (
      
      
      ) should be distinct from the starting material (
      
      
      ).
  • Filtration: Cool the mixture to room temperature. Filter off the copper(I) bromide salts through a Celite pad.

  • Workup: Wash the filtrate with cold water (

    
     mL) to remove soluble copper salts. Dry the organic layer over anhydrous 
    
    
    
    .
  • Crystallization: Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol/hexane to yield white crystalline needles.

Yield Expectation: 85–92%

Method B: Classic Bromination ( )

Recommended for large-scale, cost-sensitive batches.

Protocol
  • Dissolve 4-phenoxyacetophenone in Glacial Acetic Acid.

  • Add

    
     (1.0 eq) dropwise at 0–5°C. Caution: Exothermic.
    
  • Stir at RT for 2 hours.

  • Pour into ice water. Filter the precipitate.[3]

  • Critical Purification: Wash the solid with 10%

    
     (to remove acid) and 10% 
    
    
    
    (to quench unreacted bromine).

Part 3: Pharmaceutical Applications[2][4][5]

Application 1: Hantzsch Thiazole Synthesis (Kinase Inhibitors)

The reaction of 2-bromo-1-(4-phenoxyphenyl)ethanone with thioureas yields 2-amino-4-(4-phenoxyphenyl)thiazole , a scaffold found in Lck inhibitors (T-cell signaling blockers) and anti-tubercular agents.

Mechanism & Protocol
  • Condensation: The sulfur atom of thiourea attacks the

    
    -carbon of the ketone, displacing bromide.
    
  • Cyclization: The imine nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Experimental Workflow:

  • Reactants: Bromoketone (1 eq) + Thiourea (1.1 eq).

  • Solvent: Ethanol (reflux).[4]

  • Time: 1–2 hours.

  • Observation: The product often precipitates as the hydrobromide salt upon cooling.

Application 2: Imidazo[1,2-a]pyridines

Reaction with 2-aminopyridine yields fused bicyclic systems used in anxiolytics and anti-inflammatory drugs.

Part 4: Visualization & Workflows

Diagram 1: Synthesis & Purification Workflow

This flowchart outlines the critical decision paths between Method A (


) and Method B (

), ensuring quality control.

SynthesisWorkflow Start Starting Material: 4-Phenoxyacetophenone Decision Select Bromination Method Start->Decision MethodA Method A: CuBr2 (Heterogeneous) Solvent: EtOAc, Reflux Decision->MethodA High Purity/Green MethodB Method B: Br2 (Classic) Solvent: AcOH, 0°C Decision->MethodB Scale/Cost MonitorA Monitor: Black CuBr2 -> White CuBr MethodA->MonitorA MonitorB Monitor: Decolorization of Br2 MethodB->MonitorB WorkupA Filter Cu salts (Celite) Evaporate Solvent MonitorA->WorkupA WorkupB Quench: Ice Water + Na2S2O3 Neutralize: NaHCO3 MonitorB->WorkupB Product Final Product: 2-Bromo-1-(4-phenoxyphenyl)ethanone (Crystalline Solid) WorkupA->Product WorkupB->Product

Caption: Comparative workflow for the synthesis of the bromoketone intermediate, highlighting critical monitoring points.

Diagram 2: Hantzsch Thiazole Formation Pathway

Visualizing the transformation from the bromoketone to the bioactive aminothiazole scaffold.

HantzschPathway Reactants Reactants: Bromoketone + Thiourea Inter1 Intermediate: Thioimidate Formation (S-Alkylation) Reactants->Inter1 Nucleophilic Subst. Inter2 Cyclization: Nitrogen Attack on Carbonyl Inter1->Inter2 - HBr Final Product: 2-Amino-4-(4-phenoxyphenyl)thiazole (Kinase Inhibitor Scaffold) Inter2->Final Dehydration (-H2O)

Caption: Mechanistic pathway for the Hantzsch synthesis of the thiazole scaffold from the bromoketone intermediate.

Part 5: Quality Control & Data Specifications

Analytical Data Table
ParameterSpecificationNotes
Appearance White to off-white crystalline powderYellowing indicates free bromine or decomposition.
Melting Point 106–109°CSharp range indicates high purity.
TLC (

)
~0.6 (Hexane:EtOAc 4:1)Distinct from starting acetophenone (~0.4).

NMR

4.41 (s, 2H,

)
Diagnostic singlet. Disappearance confirms bromination.
Storage 2–8°C, Light SensitiveDecomposes in light/moisture. Store under Argon.
Troubleshooting Guide
  • Problem: Product is an oil or sticky gum.

    • Cause: Residual solvent or poly-brominated impurities.

    • Solution: Recrystallize from Ethanol/Hexane (1:1). If persistent, use column chromatography (Silica, 0-10% EtOAc in Hexane).

  • Problem: Low Yield in Thiazole Synthesis.

    • Cause: Hydrolysis of the bromoketone before reaction.

    • Solution: Ensure the bromoketone is fresh or stored properly.[5] Use dry ethanol.

Part 6: Safety & Handling (SDS Summary)

  • Lachrymator: This compound is a potent tear gas agent. Open only in a functioning fume hood.

  • Skin/Eye Contact: Causes severe burns.[6] Wear nitrile gloves and safety goggles.

  • Inhalation: Destructive to mucous membranes.

References

  • BenchChem. (2023). 2-Bromo-1-(4-phenoxyphenyl)ethanone as a Pivotal Intermediate in Heterocyclic Synthesis.[7] Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure and synthesis of phenoxy-substituted bromoketones. Acta Crystallographica Section E. Retrieved from

  • Organic Syntheses. General Procedure for p-Bromophenacyl Bromide (Analogous Protocol). Coll. Vol. 1, p.127. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-phenoxyphenyl)ethanone.[1] Retrieved from

  • Royal Society of Chemistry. (2022). One-Pot Strategy to Synthesize alpha-Bromoketones. Retrieved from

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 2-Bromo-1-(4-phenoxyphenyl)ethanone

Executive Summary This technical guide details the high-efficiency synthesis of pharmacologically active heterocycles utilizing 2-Bromo-1-(4-phenoxyphenyl)ethanone as a primary electrophilic building block. By leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-efficiency synthesis of pharmacologically active heterocycles utilizing 2-Bromo-1-(4-phenoxyphenyl)ethanone as a primary electrophilic building block. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , researchers can overcome the kinetic limitations of conventional reflux methods—specifically the poor solubility of phenoxy-substituted intermediates and prolonged reaction times.

The protocols herein focus on two critical pathways: the Hantzsch Thiazole Synthesis and the One-Pot Imidazo[1,2-a]pyridine Synthesis . These methods are validated to reduce reaction times from hours to minutes while improving yield purity (>90%) and minimizing solvent waste, aligning with Green Chemistry principles.

Chemical Profile & Safety Architecture

Compound: 2-Bromo-1-(4-phenoxyphenyl)ethanone Class:


-Haloketone / Phenacyl Bromide Derivative
Role:  Electrophilic Alkylating Agent
Critical Safety Directive (Lachrymator)

WARNING: This compound is a potent lachrymator and skin corrosive. It acts as a powerful alkylating agent capable of irreversible binding to biological nucleophiles.

  • Engineering Controls: All weighing and manipulation must occur within a certified fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate (

    
    ) nearby to neutralize spills immediately. Thiosulfate nucleophilically displaces the bromide, rendering the compound non-volatile.
    
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Core Application I: Hantzsch Thiazole Synthesis[1]

The reaction of 2-Bromo-1-(4-phenoxyphenyl)ethanone with thioamides is the gold standard for generating 2,4-disubstituted thiazoles, a scaffold prevalent in kinase inhibitors and anti-inflammatory drugs.

Mechanistic Insight

Microwave irradiation accelerates the initial nucleophilic attack of the sulfur atom on the


-carbon. The polar transition state of this 

displacement absorbs microwave energy efficiently (dielectric heating), driving the reaction forward more rapidly than conductive heating.
Validated Protocol

Target: Synthesis of 4-(4-phenoxyphenyl)-2-substituted-thiazoles.

Reagents:

  • 2-Bromo-1-(4-phenoxyphenyl)ethanone (1.0 equiv)

  • Thioamide or Thiourea derivative (1.1 equiv)

  • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of the phenacyl bromide and 1.1 mmol of the thioamide in 3 mL of Ethanol.

  • Sealing: Cap the vial with a PTFE-lined septum to withstand autogenous pressure.

  • Irradiation (Method A - Constant Temp):

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) and 5% 
    
    
    
    to remove hydrobromic acid byproducts. Recrystallize from hot ethanol if necessary.
Mechanistic Pathway (DOT Diagram)

HantzschMechanism Start Reagents: Phenacyl Bromide + Thioamide Step1 Nucleophilic Attack (S-Alkylation) Start->Step1 MW Irradiation Inter1 Intermediate: Iminothioether Step1->Inter1 Step2 Cyclization (N-Attack on Carbonyl) Inter1->Step2 Inter2 Hydroxythiazoline Step2->Inter2 Step3 Dehydration (-H2O / -HBr) Inter2->Step3 Aromatization Final Product: 2,4-Disubstituted Thiazole Step3->Final

Figure 1: Microwave-accelerated mechanistic pathway for Hantzsch thiazole synthesis. The polar transition states in Steps 1 and 2 are highly susceptible to dielectric heating.

Core Application II: Imidazo[1,2-a]pyridine Synthesis[1][2][3]

This protocol utilizes a condensation reaction with 2-aminopyridines.[1] The resulting fused bicyclic system is a "privileged structure" in medicinal chemistry (e.g., Zolpidem analogs).

Validated Protocol

Reagents:

  • 2-Bromo-1-(4-phenoxyphenyl)ethanone (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)[2]

  • Base:

    
     (1.5 equiv) - Optional for salt formation, mandatory for free base.
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Loading: Combine 1.0 mmol phenacyl bromide, 1.0 mmol 2-aminopyridine, and sodium bicarbonate in a reaction vial. Add 4 mL solvent.

  • Irradiation:

    • Temp: 110°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[3]

  • Isolation: Pour the reaction mixture into 10 mL ice water. The solid product precipitates immediately.

  • Filtration: Collect by vacuum filtration.

Comparative Performance Data

The following data contrasts the microwave protocols against traditional thermal methods (oil bath reflux) for the 4-phenoxyphenyl derivative.

ParameterConventional RefluxMicrowave Synthesis (This Protocol)Improvement Factor
Reaction Time 3 - 5 Hours10 - 15 Minutes12x - 30x Faster
Solvent Volume 20 - 50 mL2 - 4 mL90% Reduction
Yield 65 - 75%89 - 95%+20% Yield
Purity (Crude) Requires ChromatographyOften pure after filtrationStreamlined Workup

Experimental Workflow Visualization

This diagram outlines the operational logic for the laboratory workflow, ensuring safety and efficiency.

Workflow Safety SAFETY CHECK Lachrymator Precautions (Hood + Gloves) Prep PREPARATION Dissolve 1.0 eq Phenacyl Bromide + 1.1 eq Nucleophile in EtOH Safety->Prep Cap SEALING Crimp cap with PTFE/Silicone Septum Prep->Cap MW IRRADIATION Mode: Dynamic Power Temp: 100°C | Time: 10 min Cap->MW Cool COOLING Compressed Air to 40°C (Precipitation often occurs) MW->Cool Workup WORKUP Filter Solid -> Wash (EtOH/H2O) -> Dry Cool->Workup

Figure 2: Operational workflow for the microwave-assisted synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone derivatives.

References

  • Potts, K. T. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. Link

  • Kocabas, E., & S, A. B. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Clockss. Link

  • Mamidala, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.[4][5] Link

  • Thermo Fisher Scientific. (2025).[6][7] Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Safety Profile). Link

  • Organic Chemistry Portal. (2011). Synthesis of Imidazo[1,2-a]pyridines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

Technical Support Center: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone Product Code: IB-INT-002 CAS: 28179-33-1 Synonyms: 4-Phenoxy-α-bromoacetophenone; 2-Bromo-4'-phenoxyacetophenone Application: Key intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

Product Code: IB-INT-002 CAS: 28179-33-1 Synonyms: 4-Phenoxy-α-bromoacetophenone; 2-Bromo-4'-phenoxyacetophenone Application: Key intermediate for Ibrutinib (BTK Inhibitor) synthesis.

Overview

Welcome to the Technical Support Hub for the bromination of 1-(4-phenoxyphenyl)ethanone. This guide addresses the critical process chemistry challenges encountered when synthesizing this Ibrutinib intermediate. The reaction involves the


-bromination of an acetophenone derivative, a process governed by the competition between mono-bromination, poly-bromination, and electrophilic aromatic substitution (EAS).

Part 1: Critical Side Reactions & Troubleshooting

Issue 1: The "Dibromo" Impurity (Over-Bromination)

Symptom: HPLC analysis shows a significant peak (RRT ~1.2-1.3) eluting after the product. The melting point of the isolated solid is depressed (below 45-48°C). Impurity Identity: 2,2-Dibromo-1-(4-phenoxyphenyl)ethanone.

Q: Why is the dibromo species forming even when I use exactly 1.0 equivalent of bromine? A: This is a classic kinetic issue in acid-catalyzed halogenation. The reaction proceeds via an enol intermediate.[1]

  • Mechanism: The first bromine atom is electron-withdrawing, which actually slows the rate of the second enolization (and thus the second bromination) under acidic conditions. However, if the local concentration of bromine is high (poor mixing) or if the reaction temperature is too high, the rate difference (

    
     vs 
    
    
    
    ) narrows.
  • Radical Pathway: If you are using NBS (N-bromosuccinimide) and exposing the reaction to excessive light or radical initiators (AIBN/peroxides), you may trigger a radical mechanism which is less selective than the ionic pathway.

Corrective Protocol:

  • Temperature Control: Maintain the reaction at 0–5°C during addition. The activation energy for the second bromination is higher; low temperature favors the mono-product.

  • Addition Rate: Dosing of

    
     or NBS must be slow (dropwise) to prevent localized excess.
    
  • Reagent Switch: If using liquid

    
    , switch to NBS with p-TsOH (p-toluenesulfonic acid)  in acetonitrile or EtOAc. This releases bromine slowly in situ, maintaining a low steady-state concentration of the active halogenating species [1].
    
Issue 2: Regioselectivity (Ring Bromination)

Symptom: A minor impurity persists that is difficult to remove by recrystallization. NMR shows a loss of symmetry in the phenoxy ring or the central aromatic ring. Impurity Identity: 2-Bromo-1-(3-bromo-4-phenoxyphenyl)ethanone (Orth-bromination relative to the phenoxy group).

Q: I thought the carbonyl group deactivates the ring. Why am I getting ring bromination? A: While the acetyl group deactivates the ring it is attached to, the phenoxy group is an electron-donating group (ortho/para director).

  • The Risk: The phenoxy ether oxygen activates the para-positions (occupied) and ortho-positions. If the Lewis acid catalyst (e.g.,

    
    ) is too strong or used in excess, it can facilitate Electrophilic Aromatic Substitution (EAS) on the ring before the 
    
    
    
    -carbon reacts.

Corrective Protocol:

  • Catalyst Selection: Avoid strong Lewis acids like

    
     or 
    
    
    
    unless absolutely necessary. Protic acid catalysis (HBr generated in situ or catalytic
    
    
    ) is sufficient for enol formation without activating the ring for EAS [2].
  • Solvent Choice: Use solvents that do not stabilize the aromatic sigma-complex. Diethyl ether or Dichloromethane (DCM) are standard; avoid highly polar solvents if ring bromination is observed.

  • Alternative Reagent: Use Copper(II) Bromide (

    
    )  in refluxing EtOAc/CHCl3.[2] This heterogeneous reagent is highly specific for ketones and rarely touches the aromatic ring [3].
    
Issue 3: Hydrolysis & Storage Stability

Symptom: The off-white solid turns yellow/orange and becomes sticky upon storage. Impurity Identity: 2-Hydroxy-1-(4-phenoxyphenyl)ethanone (and HBr release).

Q: Is the product light sensitive? A: Yes,


-bromo ketones are photolabile and susceptible to hydrolysis.
  • Mechanism: Moisture in the air reacts with the C-Br bond (enhanced by the adjacent carbonyl) to form the

    
    -hydroxy ketone and HBr. The HBr further catalyzes the degradation (autocatalysis).
    

Corrective Protocol:

  • Work-up: Ensure the final organic layer is washed with saturated

    
     to remove all traces of acid before concentration.
    
  • Storage: Store under Nitrogen/Argon at -20°C in amber vials.

  • Safety Note: This compound is a potent lachrymator (tear gas agent).[2] Handle only in a functioning fume hood.

Part 2: Comparative Reagent Guide

FeatureLiquid Bromine (

)
N-Bromosuccinimide (NBS)Copper(II) Bromide (

)
Selectivity (Mono vs Di) Moderate (Requires strict T-control)High (Slow release of

)
Very High
Ring Bromination Risk Moderate (If Lewis Acid present)LowNegligible
Atom Economy HighLower (Succinimide waste)Low (Stoichiometric Cu waste)
Scalability Excellent (Industrial Standard)Good (Solid handling)Poor (Heterogeneous/Slurry)
Recommended Condition 0°C, DCM or Ether, catalytic HBrReflux in MeCN or EtOAc + p-TsOHReflux in EtOAc/CHCl3 (1:1)

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between the desired


-bromination, the over-brominated impurity, and the ring-brominated side product.

ReactionPathways cluster_0 Reaction Conditions SM Starting Material 1-(4-phenoxyphenyl)ethanone Enol Enol Intermediate SM->Enol Acid Cat. (H+) RingBromo Impurity B (Minor) Ring Bromination (EAS Pathway) SM->RingBromo Strong Lewis Acid (AlCl3/FeBr3) Product TARGET PRODUCT 2-Bromo-1-(4-phenoxyphenyl)ethanone Enol->Product + Br2 / NBS (Kinetic Control) Dibromo Impurity A (Major) 2,2-Dibromo-1-(4-phenoxyphenyl)ethanone Product->Dibromo + Excess Br2 High Temp Fast Addition

Figure 1: Reaction pathways showing the kinetic competition between the desired product and common impurities.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected ImpurityType Identify Impurity (TLC/HPLC/NMR) Start->ImpurityType Dibromo Impurity: Dibromo species (RRT > 1.0) ImpurityType->Dibromo Ring Impurity: Ring Bromination (Aromatic Region Change) ImpurityType->Ring Sticky Observation: Yellow/Sticky Solid ImpurityType->Sticky Sol_Dibromo Solution: 1. Reduce Temp to 0°C 2. Slow addition rate 3. Check stoichiometry (0.95-1.0 eq) Dibromo->Sol_Dibromo Sol_Ring Solution: 1. Remove Lewis Acids (AlCl3) 2. Switch to CuBr2 3. Use less polar solvent Ring->Sol_Ring Sol_Sticky Solution: 1. Wash w/ NaHCO3 2. Recrystallize (EtOH) 3. Store cold/dark Sticky->Sol_Sticky

Figure 2: Diagnostic flowchart for process optimization.

Part 5: Standard Operating Procedure (SOP) Summary

Recommended Protocol (NBS Method - High Purity):

  • Dissolution: Dissolve 1-(4-phenoxyphenyl)ethanone (1.0 eq) in Ethyl Acetate (10 volumes).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Addition: Add N-Bromosuccinimide (NBS, 1.0–1.05 eq) portion-wise over 60 minutes at reflux (or 50–60°C).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Stop when SM < 2%.

  • Work-up: Cool to RT. Filter off the succinimide byproduct (solid). Wash filtrate with water, saturated

    
    , and brine.[3]
    
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol or Isopropanol to remove trace succinimide and dibromo-impurities.

References

  • US Patent 10,023,542 B2. Ibrutinib intermediate compounds, preparation methods and uses thereof.[4] (2018).[5] Describes the use of bromination in the synthesis of Ibrutinib precursors.

  • Organic Syntheses, Coll.[6] Vol. 2, p. 480 (1943). Phenacyl Bromide. (General procedure for acid-catalyzed bromination of acetophenones).

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461. (Reference for CuBr2 selectivity).

  • US Patent Application 2016/0264584 A1. Method for Preparing Ibrutinib. (2016).[7] Details alternative synthetic routes and intermediate handling.

Sources

Optimization

Purification of crude 2-Bromo-1-(4-phenoxyphenyl)ethanone by recrystallization

Executive Summary & Compound Profile Target Molecule: 2-Bromo-1-(4-phenoxyphenyl)ethanone CAS: 6096-73-7 (Generic phenacyl bromide class reference) Application: Critical intermediate for the synthesis of 2-aminothiazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 2-Bromo-1-(4-phenoxyphenyl)ethanone CAS: 6096-73-7 (Generic phenacyl bromide class reference) Application: Critical intermediate for the synthesis of 2-aminothiazoles, imidazoles, and other bioactive heterocycles used in drug discovery (e.g., kinase inhibitors).

This guide addresses the purification of crude 2-Bromo-1-(4-phenoxyphenyl)ethanone. The crude material often contains unreacted methyl ketone (starting material), 2,2-dibromo impurities (over-bromination), and colored oligomers. Due to the lachrymatory (tear-inducing) nature and thermal instability of


-bromo ketones, this protocol prioritizes safety and mild thermal handling.
Safety Critical Warning

DANGER: LACHRYMATOR & SKIN IRRITANT This compound releases vapors that cause severe eye and respiratory irritation.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Spill Control: Neutralize spills immediately with 10% aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating capability.

Standard Operating Procedure (SOP)

Solvent Selection Strategy

The phenoxy group significantly increases the lipophilicity of this molecule compared to simple phenacyl bromide. Therefore, standard single-solvent systems (like pure ethanol) may retain too much product in the mother liquor.

Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Primary SolventHigh Best balance of solubility and impurity rejection.
Ethanol / Water Anti-Solvent PairHigh Use if yield is low in pure ethanol. Water forces precipitation.
EtOAc / Hexane Alternative PairMedium Use if the crude is very oily or wet with non-polar solvents.
Chloroform Extraction/SolventLow Good for dissolving, but poor for crystallizing (too soluble).
Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid (Yellow/Orange) Dissolve Dissolution Solvent: Ethanol (95%) Temp: 60-65°C (Do NOT Boil Vigorously) Start->Dissolve Filter Hot Filtration Remove mechanical impurities/polymers Dissolve->Filter Gravity Filter Cool Controlled Cooling RT for 1h -> 4°C for 2h Filter->Cool Check Crystallization Check Cool->Check Check->Dissolve Oiling Out (See Troubleshooting) Wash Filtration & Wash Solvent: Cold Ethanol (-10°C) Check->Wash Crystals Formed Dry Vacuum Dry Temp: <35°C (Heat Sensitive) Wash->Dry Final Pure Product (White/Off-White Needles) Dry->Final

Figure 1: Optimized workflow for the purification of labile


-bromo ketones.
Detailed Protocol (Ethanol Method)
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add minimum Ethanol (95%) to cover the solid.

  • Heating: Heat the mixture to 60-65°C while stirring. Note: Do not reflux vigorously; prolonged heat promotes decomposition to HBr and colored polymers.

  • Adjustment: Add additional hot ethanol dropwise until the solid just dissolves.

    • Self-Validation: If the solution is dark orange/brown but clear, proceed. If black specks remain, they are insoluble polymers—filter them out hot.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Yield Boost (Optional): If no crystals appear at room temperature, cool to 0-4°C in an ice bath. If still no crystals, add water dropwise (turbidity point) and re-warm to clear, then cool again.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (or 1:1 EtOH/Water if water was used). This step removes the surface film containing the "oily" impurities (dibromo species).

  • Drying: Dry under vacuum at room temperature. Do not use a hot oven (>40°C) as the product may degrade or melt.

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Cause: The solution is too concentrated, the temperature dropped too fast, or the melting point of the impure solid is lower than the solvent boiling point.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to homogeneity.

  • Dilute: Add 10-20% more solvent. Oiling out often happens at the "supersaturation limit" where the solute-solute interaction is stronger than solute-solvent.

  • Seed: Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface to induce nucleation.

  • Solvent Switch: If ethanol consistently fails, switch to Ethyl Acetate/Hexane . Dissolve in minimum warm EtOAc, then add Hexane until cloudy.

Issue 2: Product Retains Color (Yellow/Orange)

Symptoms: The crystals are off-white or yellow. Cause: Traces of free bromine (


) or oxidized oligomers.

Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step (Step 2), add Activated Carbon (5-10 wt%). Stir for 5 minutes, then filter hot through Celite.

  • Bisulfite Wash: If the crude is very dark before recrystallization, dissolve it in Dichloromethane (DCM) and wash with 5% Sodium Bisulfite (

    
    ) to reduce free bromine. Evaporate DCM and proceed to recrystallization.
    
Issue 3: Low Yield

Symptoms: Mother liquor contains significant product. Cause: The phenoxy group makes the molecule too soluble in ethanol.

Corrective Actions:

  • Anti-Solvent: Use the Ethanol/Water method. After dissolving in hot ethanol, add warm water dropwise until the solution turns slightly cloudy (persistent turbidity). Add one drop of ethanol to clear it, then cool.

  • Second Crop: Concentrate the mother liquor to half volume and cool again to harvest a second crop (Note: The second crop is usually less pure).

Issue 4: Wide Melting Point Range

Symptoms: Melting point spans >2-3°C (e.g., 45-55°C). Cause: Presence of 2,2-dibromo impurity (over-brominated) or unreacted ketone.

Corrective Actions:

  • TLC Diagnosis: Run TLC (Hexane/EtOAc 9:1).

    • Top Spot: Dibromo impurity (less polar).

    • Middle Spot: Product.

    • Bottom Spot: Unreacted Ketone (more polar).

  • Solution: Recrystallization is poor at separating the dibromo impurity due to structural similarity (isomorphism). If the dibromo content is high (>10%), you must perform Column Chromatography (Silica gel, Hexane/DCM gradient) before final recrystallization.

Stability & Storage Protocols

Due to the reactive nature of the


-bromo ketone moiety, strict storage conditions are required to prevent degradation into the corresponding acid or polymerized tars.

StorageLogic Factor Degradation Factors Light Light Exposure (Photolysis -> Radical formation) Factor->Light Moisture Moisture (Hydrolysis -> $alpha$-Hydroxy ketone + HBr) Factor->Moisture Heat Heat (>30°C) (Polymerization) Factor->Heat Action Storage Protocol Light->Action Amber Vials / Foil Wrap Moisture->Action Desiccator / Inert Gas (Ar/N2) Heat->Action Fridge (4°C) or Freezer (-20°C)

Figure 2: Critical storage parameters to maintain compound integrity.

Shelf Life:

  • Solid: 6-12 months at -20°C under Argon.

  • Solution: Unstable. Prepare fresh for subsequent reactions (e.g., Hantzsch thiazole synthesis).

References

  • Synthesis & Purification Context

    • Source: Podgoršek, A. et al. "Halogenation of ketones with N-halosuccinimides." Green Chemistry, 2004.
    • Relevance: Discusses the solubility profiles of -halo ketones in alcoholic solvents.
    • URL:[Link]

  • Specific Compound Data (Phenacyl Bromide Derivatives)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14797675, 2-Bromo-1-(4-phenoxyphenyl)ethanone.[1]

    • Relevance: Confirming structure and physical property ranges.[2]

    • URL:[Link]

  • General Recrystallization of Lachrymators

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Relevance: Standard procedures for handling and purifying lachrymatory alkyl halides (Section on Halogen Compounds).
    • URL:[Link]

  • Impurity Profile (Dibromo species)

    • Source: Organic Syntheses, Coll.[3][4] Vol. 2, p.480 (1943). "Phenacyl Bromide".[4][5][6]

    • Relevance: Historical but authoritative guide on separating mono/di-bromo acetophenones via washing and recrystalliz
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low yields in the Hantzsch synthesis with 2-Bromo-1-(4-phenoxyphenyl)ethanone

Technical Support Center: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis Topic: Optimization of 2-Bromo-1-(4-phenoxyphenyl)ethanone Reactions Role: Senior Application Scientist Executive Summary: The "Phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis Topic: Optimization of 2-Bromo-1-(4-phenoxyphenyl)ethanone Reactions Role: Senior Application Scientist

Executive Summary: The "Phenoxy Effect"

Researchers frequently encounter stalled reactions or difficult isolations when utilizing 2-Bromo-1-(4-phenoxyphenyl)ethanone in Hantzsch syntheses. Unlike simple alkyl or electron-deficient aryl haloketones, this substrate presents a unique challenge: the 4-phenoxy group .

Through resonance donation, the phenoxy ether oxygen increases electron density at the carbonyl carbon. This reduces the electrophilicity of the ketone, significantly slowing the second step of the Hantzsch mechanism (cyclization). Consequently, the intermediate thioimidate is prone to hydrolysis or side reactions before it can close the ring.

This guide provides a scientifically grounded diagnostic workflow to restore yields from <30% to >85%.

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Characterize the Failure Observation What is the physical state of the crude? Start->Observation Gum Dark, sticky gum / Oil Observation->Gum Viscous Oil NoPpt Clear solution / No precipitate Observation->NoPpt Solution Impure Solid formed but low purity Observation->Impure Dirty Solid GumAction Cause: Polymerization or Solvent Trapping Action: Switch solvent to EtOH:DMF (4:1) & Use scavenger bases Gum->GumAction NoPptAction Cause: Hydrolysis of Bromoketone Action: Check SM purity (TLC/NMR) & Dry solvents vigorously NoPpt->NoPptAction ImpureAction Cause: Regioisomer Formation Action: Avoid strong acid catalysts Buffer with NaOAc Impure->ImpureAction

Figure 1: Diagnostic logic tree for isolating the root cause of low yields.

Phase 1: Reagent Integrity (The Silent Killer)

The most common cause of failure with 2-Bromo-1-(4-phenoxyphenyl)ethanone is not the reaction conditions, but the quality of the starting material.

The Problem:


-Bromoketones are lachrymators and highly reactive electrophiles. Upon storage, especially in humid environments, they undergo hydrolysis to the 

-hydroxy ketone or reductive dehalogenation to the parent acetophenone.

Validation Protocol:

  • Run a 1H NMR: Focus on the methylene protons (

    
    ).
    
    • Pure: Singlet at ~4.40–4.46 ppm [1].

    • Hydrolyzed (

      
      ):  Shifted upfield to ~4.8 ppm (broadened).
      
    • Dehalogenated (

      
      ):  Singlet at ~2.5 ppm.
      
  • TLC Check: Elute with Hexane:EtOAc (8:2). The bromoketone should appear as a distinct dark spot under UV. A streak indicates decomposition.

Corrective Action: If purity is <95%, recrystallize from minimal hot ethanol or perform a rapid filtration through a silica plug using


.

Phase 2: Reaction Optimization

Due to the electron-donating nature of the phenoxy group, standard protocols (refluxing in pure ethanol for 1-2 hours) are often insufficient.

Mechanistic Bottleneck

The reaction proceeds in two steps:

  • 
     Substitution:  Sulfur attacks the 
    
    
    
    -carbon (Fast).
  • Cyclization: Nitrogen attacks the carbonyl carbon (Slow, Rate-Determining Step).

Why it fails: The phenoxy group stabilizes the carbonyl, making it less susceptible to the nitrogen attack. If this step is too slow, the intermediate reverts or hydrolyzes.

Optimized Protocol
ParameterStandard ConditionOptimized Condition (Phenoxy Substrate) Rationale
Solvent Ethanol (100%)Ethanol : DMF (4:1) or Dioxane Improves solubility of the lipophilic phenoxy intermediate; higher reflux temp drives cyclization.
Temperature 78°C (Reflux)90–100°C Overcomes the activation energy barrier caused by the electron-rich carbonyl.
Scavenger None

(1.1 eq)
or

Neutralizes HBr generated in situ, preventing acid-catalyzed decomposition of the thioamide [2].
Time 1–3 Hours6–12 Hours Extended time required for the slower cyclization step.

Phase 3: Workup & Isolation[1]

Users often report a "gummy oil" instead of a precipitate. This is due to the high lipophilicity of the phenoxy tail preventing crystallization in aqueous media.

Troubleshooting the "Gummy Oil":

  • Do NOT pour directly into ice water if the product is oily.

  • Evaporation: Remove the organic solvent (EtOH/DMF) under reduced pressure first.

  • Trituration: Add diethyl ether or cold methanol to the residue. Sonicate to induce crystallization.

  • pH Adjustment: Ensure the mixture is neutralized with saturated aqueous

    
     to precipitate the free base form of the thiazole.
    

Mechanistic Visualization

Understanding the pathway helps identify where the reaction stalls.

Mechanism SM Bromoketone + Thioamide Inter1 Thioimidate Intermediate SM->Inter1 Fast Sn2 TS Cyclization (Slow Step) Inter1->TS Requires Heat & Time Side1 Hydrolysis (Byproduct) Inter1->Side1 If wet solvent or low temp Product Thiazole Product TS->Product - H2O - HBr

Figure 2: Reaction pathway highlighting the critical cyclization bottleneck.

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC that moves just below my starting material. Is that the product? A: Likely not. That is often the


-hydroxy ketone resulting from hydrolysis. The thiazole product is significantly more polar (lower 

) than the bromoketone due to the presence of the basic nitrogen and the heterocycle. Use a stain like Dragendorff’s reagent (orange stain) to confirm the presence of the nitrogen heterocycle.

Q2: Can I use microwave irradiation to speed this up? A: Yes. Microwave irradiation is highly effective for this specific substrate. It accelerates the slow cyclization step.

  • Protocol: Ethanol/DMF (4:1), 120°C, 10–20 minutes [3]. This often boosts yields to >90% by bypassing the thermal degradation window.

Q3: My product is colored (yellow/orange). Is it impure? A: Not necessarily. While pure thiazoles are often colorless or pale yellow, the phenoxy group can extend conjugation, and trace oxidation products of the phenol moiety can add color. A simple wash with cold ether usually removes surface impurities. If the color persists, check for iodine/bromine contamination (wash with dilute


).

References

  • Rammurthy, B., et al. (2017). "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones." Royal Society of Chemistry Advances. Supporting Info, S2. 1

  • BenchChem Technical Support.[2][3] (2025).[2][3][4][5][6] "Troubleshooting low yield in the synthesis of thiazole compounds." BenchChem.[2][3][4] 2

  • MDPI. (2010). "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Molecules. 7

Sources

Optimization

Technical Support Center: TLC Monitoring of 2-Bromo-1-(4-phenoxyphenyl)ethanone

Intermediate ID: CAS 5031-78-7 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Chemical Context You are working with 2-Bromo-1-(4-phenoxyphenyl)ethanone , a highly reactive -haloketone intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate ID: CAS 5031-78-7 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemical Context

You are working with 2-Bromo-1-(4-phenoxyphenyl)ethanone , a highly reactive


-haloketone intermediate. It serves as a "linchpin" electrophile in the synthesis of bioactive heterocycles (e.g., thiazoles, imidazoles) and kinase inhibitors.

Critical Safety Notice: This compound is a potent lachrymator and skin irritant. All TLC spotting and plate handling must occur inside a fume hood. Do not remove developed plates from the hood until they are fully dried or stained.

Module 1: Visualization & Detection

User Query: "I can't distinguish my starting material from the bromo-intermediate, and I'm unsure which stain to use. What is the standard detection protocol?"

Primary Detection: UV 254 nm

The molecule possesses a conjugated system (two benzene rings linked by an ether and a carbonyl group). It is highly UV-active.

  • Protocol: Visualize under short-wave UV (254 nm).

  • Appearance: Dark spot against a green fluorescent background (on F254 silica plates).

Secondary Detection: Chemical Stains

If UV is insufficient or you are tracking non-UV active co-reactants (e.g., aliphatic amines, thiourea), use the following stains:

Stain ReagentTarget Functional GroupExpected ResultTechnical Insight
2,4-DNP Ketone (Carbonyl)Yellow/Orange Highly specific for the ketone moiety. Distinguishes the ketone from alcohol byproducts (which will not stain).
Iodine Chamber Aromatic RingsBrown/Yellow Reversible. Good for general detection of the phenoxy backbone.
p-Anisaldehyde General OrganicBlue/Purple Requires heat.[1][2] Good for differentiating the product (heterocycle) from the starting material based on color variance.
KMnO₄ Oxidizable GroupsYellow on Purple Avoid. The molecule is resistant to mild oxidation; this stain often yields poor contrast for this specific intermediate.
Decision Logic for Visualization

VisualizationLogic Start Start: Visualize Plate UV Step 1: UV 254 nm Start->UV Question Is spot visible? UV->Question StainChoice Step 2: Choose Chemical Stain Question->StainChoice Yes (Need Specificity) Iodine Iodine (General) Question->Iodine No (Weak UV) DNP 2,4-DNP (Confirm Ketone) StainChoice->DNP Verify C=O Intact Hanessian p-Anisaldehyde (Differentiation) StainChoice->Hanessian Check Reaction Progress

Caption: Decision matrix for selecting the appropriate visualization method based on analytical needs.

Module 2: Eluent Systems & Separation

User Query: "My spots are streaking or co-eluting. What solvent system provides the best Rf separation?"

Standard Mobile Phases

The


-bromo ketone is relatively non-polar but slightly more polar than its unbrominated precursor (1-(4-phenoxyphenyl)ethanone) due to the C-Br dipole, though they often run close together.
Solvent System (v/v)PolarityTarget Rf (0.3 - 0.5)Application
Hexane : EtOAc (90:10) LowLikely Best for checking purity of the bromo-intermediate itself.
Hexane : EtOAc (80:20) MediumHigh Rf Use when monitoring the conversion to a polar heterocycle.
DCM : MeOH (95:5) HighTop of Plate Use ONLY if the product is a highly polar salt or amine.
Troubleshooting Co-elution

If the Starting Material (SM) and Bromo-Intermediate (Int) co-elute:

  • Change Selectivity: Switch from Ethyl Acetate to Dichloromethane (DCM) or Toluene .

    • Try: Toluene : Acetone (95:5).

  • Multiple Elutions: Run the plate twice in a non-polar solvent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) to amplify small differences in retention.

Module 3: Stability & Decomposition (Crucial)

User Query: "I see a streak from the baseline to my spot, or new spots appearing that weren't there before. Is my compound degrading?"

Technical Insight:


-Haloketones are chemically labile. They are prone to:
  • Dehydrohalogenation: Loss of HBr on slightly acidic silica.

  • Hydrolysis: Conversion to the

    
    -hydroxy ketone on "wet" or basic plates.
    
Protocol: The 2D TLC Stability Test

This is the only definitive way to distinguish between impurities in your flask and decomposition on the plate.

  • Spot: Apply the sample at the corner of a square TLC plate (1.5 cm from bottom/left).

  • Run 1: Develop the plate in your chosen solvent (e.g., 20% EtOAc/Hex).

  • Dry: Air dry the plate completely (do not use a heat gun; heat accelerates decomposition).

  • Rotate: Turn the plate 90° so the developed spots are now at the bottom.

  • Run 2: Develop the plate again in the exact same solvent .

  • Visualize: Check the diagonal.

Interpreting 2D TLC Results

TwoDTLC Sample Sample Spot Run1 Run 1 (Vertical) Sample->Run1 Rotate Rotate 90° Run1->Rotate Run2 Run 2 (Horizontal) Rotate->Run2 Result1 All Spots on Diagonal Run2->Result1 Result2 Spots OFF Diagonal Run2->Result2 Conclusion1 Stable Compound Result1->Conclusion1 Conclusion2 Decomposition on Silica Result2->Conclusion2

Caption: Logic flow for 2D TLC. Off-diagonal spots confirm the compound is reacting with the silica gel.[3]

Correction Strategy: If decomposition is confirmed (spots off-diagonal):

  • Pre-treat Plate: Neutralize the silica by running the empty plate in 1% Triethylamine (Et3N) in Hexane and drying it before spotting your sample. This neutralizes acidic sites that catalyze HBr elimination [1].

Module 4: Reaction Monitoring (Nucleophilic Substitution)

User Query: "I am reacting the bromo-ketone with a thiourea/amine. How do I know when it's done?"

Scenario: Hantzsch Thiazole Synthesis (Reaction with Thiourea/Thioamide).

  • Baseline: Spot pure 2-Bromo-1-(4-phenoxyphenyl)ethanone (Lane 1).

  • Co-Spot: Spot Reaction Mixture + Pure SM (Lane 2).

  • Reaction: Spot Reaction Mixture (Lane 3).

  • Observation:

    • The SM (Bromo-ketone) is lipophilic (High Rf in 20% EtOAc).

    • The Product (Thiazole salt or free base) is significantly more polar (Low Rf or Baseline).

    • Note: If the product precipitates as a hydrobromide salt, it may stay at the baseline.

    • Workup Check: To see the true Rf of the product, perform a "mini-workup" in a vial: Add 2 drops of reaction mix + 2 drops 1M NaOH + 0.5 mL EtOAc. Spot the organic layer.[1][4][5][6][7] This frees the amine/thiazole from its salt form, allowing it to move up the plate [2].

References

  • Reich, H. J. (2024). TLC - Thin Layer Chromatography: Decomposition on Silica. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Milinkevich, K. A., & Kurth, M. J. (2008).[4] Monitoring a Reaction by TLC: Combinatorial Chemistry Techniques. Journal of Combinatorial Chemistry, 10(4), 521-525. [Link]

  • Qing, W. X., & Zhang, W. (2009).[8] Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. (Structural data for

    
    -bromoketone derivatives). [Link]
    

Sources

Troubleshooting

Identification of byproducts in the bromination of 4-phenoxyacetophenone

Welcome to the Reaction Optimization & Troubleshooting Center . Subject: Identification and Control of Byproducts in the Bromination of 4-Phenoxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Center .

Subject: Identification and Control of Byproducts in the Bromination of 4-Phenoxyacetophenone. Ticket ID: #BROM-PH-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The bromination of 4-phenoxyacetophenone (1) to synthesize 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (2) is a pivotal step in the synthesis of pharmaceutical intermediates, including the Btk inhibitor Ibrutinib .[1]

While the reaction appears straightforward, it is governed by a delicate kinetic balance between enolization (the rate-determining step) and electrophilic attack . Deviations in stoichiometry, temperature, or reagent choice frequently lead to three specific failure modes:

  • 
    -Dibromination  (Thermodynamic overshoot).
    
  • Nuclear (Ring) Bromination (Regioselectivity failure).

  • Hydrolysis/Solvolysis (Environmental contamination).

This guide provides the analytical signatures to identify these impurities and the mechanistic protocols to eliminate them.

Part 1: The Diagnostic Landscape (Visualizing the Problem)

Before troubleshooting, you must map your current reaction mixture against the known byproduct pathways.

BrominationPathways SM Starting Material 4-Phenoxyacetophenone (Target for Elimination) Enol Enol Intermediate SM->Enol Acid/Base Cat. RingBromo Impurity B: Ring Bromo 3-bromo-4-phenoxy... SM->RingBromo Lewis Acid / High T (EAS Mechanism) Product Target Product 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (Mono-bromo) Enol->Product + Br+ (k1) DiBromo Impurity A: Dibromo 2,2-dibromo-1-... Product->DiBromo + Br+ (k2 > k1) Over-reaction Hydrolysis Impurity C: Alcohol 2-hydroxy-1-... Product->Hydrolysis + H2O (Workup/Wet Solvent)

Figure 1: Reaction network showing the genesis of primary impurities. Note that Impurity A (Dibromo) is sequential, while Impurity B (Ring Bromo) is a competitive parallel pathway.

Part 2: Troubleshooting & Identification (Q&A)

Issue 1: The "Shifted Singlet" (Over-Bromination)

User Report: "I see a singlet in my proton NMR around 6.6–6.7 ppm. My desired product peak at 4.4 ppm is present but the yield is lower than expected."

Diagnosis: You have formed the


-dibromo impurity .
  • The Science: The introduction of the first bromine atom makes the remaining

    
    -proton more acidic due to the inductive electron-withdrawing effect of the halogen. If the reaction conditions allow rapid re-enolization, the second bromination (
    
    
    
    ) can become faster than the first (
    
    
    ).
  • Analytical Signature:

    • 
      H NMR:  The mono-bromo 
      
      
      
      appears as a singlet at ~4.40 ppm .[2] The di-bromo
      
      
      appears downfield at ~6.65 ppm [1].
    • Mass Spec: Look for the isotopic pattern.[3] Mono-bromo has a 1:1 doublet (

      
      ). Di-bromo has a 1:2:1 triplet (
      
      
      
      ).

Corrective Action:

  • Stoichiometry Control: Reduce Bromine/NBS equivalents to 0.95 eq . It is better to have unreacted starting material (separable) than dibromo impurity (difficult to separate).

  • Reagent Switch: Switch from elemental

    
     to N-Bromosuccinimide (NBS)  with p-Toluenesulfonic acid (TsOH). NBS provides a low, steady-state concentration of active bromine, preventing local excesses that drive dibromination [2].
    
Issue 2: "Messy" Aromatic Region (Regioselectivity Failure)

User Report: "My aliphatic region looks clean, but the aromatic region (7.0–8.0 ppm) has extra splitting patterns. LC-MS shows a mass of M+79/81 but the retention time is slightly off."

Diagnosis: You have Nuclear (Ring) Bromination , likely at the 3-position of the acetophenone ring or on the phenoxy ring.

  • The Science: The phenoxy group is an ortho/para director, activating the aromatic rings. If you use strong Lewis Acids (

    
    , 
    
    
    
    ) or high temperatures, you favor Electrophilic Aromatic Substitution (EAS) on the ring over
    
    
    -substitution on the side chain.
  • Analytical Signature:

    • 
      H NMR:  Loss of the symmetric para-substitution pattern (two doublets). Look for a complex multiplet indicating a trisubstituted benzene ring.
      
  • Corrective Action:

    • Remove Lewis Acids: Ensure your glassware and solvent are free of metal salts.

    • Temperature: Conduct the reaction at 0°C to Room Temperature . Ring bromination has a higher activation energy than

      
      -ketone bromination.
      
    • Solvent: Use Dichloromethane (DCM) or Acetonitrile . Avoid highly polar solvents that might stabilize the arenium ion intermediate required for ring bromination.

Issue 3: The "Vanishing" Product (Hydrolysis)

User Report: "The reaction looked good on TLC, but after aqueous workup, I isolated a solid that doesn't contain bromine."

Diagnosis: Hydrolysis to 2-hydroxy-1-(4-phenoxyphenyl)ethan-1-one .

  • The Science:

    
    -Bromoketones are potent electrophiles (hence their use in drug synthesis). In the presence of water and heat (during workup), the bromide is easily displaced by hydroxide (
    
    
    
    mechanism).
  • Analytical Signature:

    • IR: Appearance of a broad -OH stretch at 3400 cm⁻¹.

    • 
      H NMR:  The 
      
      
      
      shift moves upfield from 4.4 ppm (Br) to ~4.8 ppm (OH) (depending on solvent H-bonding).
  • Corrective Action:

    • Quench Cold: Pour the reaction mixture into ice-cold water/bicarbonate.

    • Fast Extraction: Do not let the organic layer sit in contact with the aqueous basic layer. Extract immediately and dry over

      
      .
      

Part 3: Validated Experimental Protocol

This protocol utilizes NBS/TsOH to minimize the "concentration spike" issues associated with elemental bromine, ensuring high selectivity for the mono-bromo product [2].

Materials
  • 4-Phenoxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (ACN) (10 volumes)

Methodology
  • Dissolution: Charge 4-phenoxyacetophenone and p-TsOH into ACN. Stir at room temperature (25°C) until fully dissolved.

    • Why: p-TsOH catalyzes the enolization of the ketone. This is the rate-limiting step.

  • Addition: Add NBS portion-wise over 30 minutes.

    • Critical: Do not add all at once. Gradual addition maintains a low concentration of electrophilic bromine, suppressing the rate of

      
       (dibromination).
      
  • Reaction: Heat to 50–60°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Stop when Starting Material < 2%. Do not chase "100% conversion" if it risks dibromination.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Dissolve residue in Ethyl Acetate and wash with water (

    
    ) and saturated 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Hexane if high purity is required.

Part 4: Data Summary Table

ComponentChemical Structure

H NMR Signature (CDCl

)
Mechanism of Formation
Product 2-bromo-1-(4-phenoxyphenyl)ethan-1-oneSinglet,

4.40 ppm (

)

-Enol bromination
Impurity A 2,2-dibromo-1-(4-phenoxyphenyl)ethan-1-oneSinglet,

6.65 ppm (

)
Over-bromination (Excess Br)
Impurity B Ring-brominated isomersMultiplets in aromatic regionElectrophilic Aromatic Substitution
Impurity C 2-hydroxy-1-(4-phenoxyphenyl)ethan-1-oneShifted

(~4.8 ppm) + Broad OH
Hydrolysis (

)

References

  • Bayramin, D., & Öztürk, G. (2025).[4] Synthesis and Solvatochromism of New Thiazole Derivatives. Journal of Fluorescence. (Identifies the

    
    -dibromo proton shift at 6.65 ppm vs mono-bromo at 4.4 ppm). 
    
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[5][6][7] (Mechanistic distinction between radical and ionic bromination pathways).

  • PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (Analogous procedure using

    
     demonstrating traditional Lewis Acid risks). 
    
  • Qing, W., & Zhang, W. (2009).[8] 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1][8] Acta Crystallographica Section E. (Structural characterization of

    
    -bromoacetophenones). 
    

Sources

Optimization

Technical Support Center: Precision Bromination Strategies

Topic: Minimizing the Formation of Di-Brominated Byproducts Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing the Formation of Di-Brominated Byproducts

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Over-Reaction" Paradox

In electrophilic aromatic substitution (EAS) and radical bromination, the formation of di-brominated byproducts is rarely a random accident; it is a kinetic failure.

For activated substrates (phenols, anilines), the first bromine atom is deactivating inductively (-I) but the resonance donation (+M) of the directing group often keeps the ring sufficiently nucleophilic to react again. If the local concentration of the brominating agent exceeds the diffusion rate of the substrate, the mono-brominated product will compete for the reagent, leading to the di-bromo impurity.

This guide moves beyond basic stoichiometry to address the hydrodynamics , reagent kinetics , and thermodynamics required to stop the reaction at


.
Module 1: Critical Variables & Troubleshooting (Q&A)
Q1: I am using elemental bromine (

) at exactly 1.0 equivalents, but I still see 10-15% di-bromo product. Why?

Diagnosis: You are fighting a battle against localized concentration gradients . Even with dropwise addition, the instant a drop of neat


 hits the reaction mixture, the local concentration of bromine at that injection site is effectively infinite compared to the substrate. The mono-brominated product formed in that "hot zone" reacts again before it can diffuse away.

Corrective Action:

  • Dilution is Law: Never add neat

    
    . Dilute it 10-20x in the reaction solvent before addition.
    
  • Switch Reagents: Move to N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr

    
    ) .
    
    • Why? These reagents maintain a low steady-state concentration of active brominating species (

      
       or 
      
      
      
      ).[1]
      
      
      , in particular, acts as a "buffered" bromine source, releasing
      
      
      only as it is consumed, effectively capping the reaction rate [1].
Q2: Does solvent polarity actually change the mono/di selectivity ratio?

Diagnosis: Yes, significantly. Solvent choice dictates the stability of the transition state (TS) and the mechanism (Ionic vs. Radical).

Technical Insight:

  • Polar Aprotic (Acetonitrile, DMF): These stabilize the charged Wheland intermediate (arenium ion) in EAS. While they accelerate the reaction, they can sometimes lower selectivity by stabilizing the TS for the second bromination.

  • Polar Protic (Methanol): For phenols, methanol can form hydrogen bonds with the phenolic -OH, modulating its electron-donating capability. However, specific interactions can sometimes promote ortho-selectivity [2].

  • Non-Polar (DCM,

    
    ):  Often used for radical benzylic bromination. In EAS, non-polar solvents destabilize the ionic intermediate, making the reaction slower and more selective (Late Transition State).
    

Data Comparison:

Solvent SystemMechanism BiasSelectivity RiskRecommended For
Acetonitrile (MeCN) Ionic (EAS)High (Fast reaction)Deactivated rings
DCM /

Radical / IonicLow (Slower)Benzylic / Standard EAS
TBABr

(Neat/Soln)
Ionic (Steric control)Lowest Risk Activated Phenols/Anilines
Q3: My substrate is a phenol. It eats bromine instantly. How do I stop at mono?

Diagnosis: Phenols are "hyper-activated." The activation energy for the second bromination is dangerously close to the first.

Corrective Action: Use Tetrabutylammonium Tribromide (TBABr


) .[2][3]
Recent Quantum Mechanical (QM) studies and synthetic protocols suggest that the bulky 

cation pairs with the tribromide anion. This ion pair creates a steric environment that favors the para-position and, crucially, increases the activation energy barrier for the second bromination due to steric crowding, which simple

does not offer [3].
Module 2: Visualizing the Decision Matrix

The following logic flow helps you select the correct condition based on your substrate's electronic nature.

BrominationLogic Start Substrate Type Activated Activated (Phenol, Aniline) Start->Activated Deactivated Deactivated (Nitro, Carbonyl) Start->Deactivated Benzylic Benzylic/Allylic (Toluene deriv.) Start->Benzylic Reagent1 Use TBABr3 (Steric Control) Activated->Reagent1 Prevents Over-reaction Reagent2 NBS + H2SO4/TFA (Acid Activation) Deactivated->Reagent2 Increases Electrophilicity Reagent3 NBS + Radical Initiator (AIBN/Light) Benzylic->Reagent3 Radical Mechanism Outcome1 High Para-Selectivity >95% Mono Reagent1->Outcome1 Outcome2 Forced Mono (Slow kinetics) Reagent2->Outcome2

Caption: Decision matrix for selecting bromination conditions based on substrate activation to minimize side products.

Module 3: Standardized Protocol
Protocol A: High-Selectivity Mono-Bromination using TBABr

Best for: Phenols, Anilines, and electron-rich heterocycles susceptible to di-bromination.

Reagents:

  • Substrate (1.0 eq)

  • Tetrabutylammonium Tribromide (TBABr

    
    ) (1.0 eq) [Commercially available or prepared from 
    
    
    
    ]
  • Solvent: DCM or Methanol/DCM (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration). Cool to 0°C.

    • Note: Lower temperature increases the difference in rate constants (

      
       vs 
      
      
      
      ) between the first and second addition.
  • Reagent Addition: Dissolve TBABr

    
     (1.0 eq) in the minimum amount of DCM. Add this solution dropwise  over 30-60 minutes.
    
    • Mechanism:[1][4][5][6][7][8] The tribromide anion (

      
      ) is in equilibrium with 
      
      
      
      . The bulky cation directs the reaction and the equilibrium limits the concentration of free
      
      
      .
  • Monitoring: Monitor by HPLC/TLC every 30 minutes.

    • Stop Condition: Quench the reaction when the di-bromo impurity reaches 2% , even if 5-10% starting material remains. It is easier to separate starting material than di-bromo byproduct.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ). This instantly destroys unreacted active bromine species, preventing further reaction during workup.
    
Module 4: Advanced Mechanistic Visualization

Understanding why TBABr


 works better than NBS/Br

for selectivity requires looking at the transition state.

Mechanism Substrate Activated Substrate (Nucleophile) TS_Mono TS1: Mono-Bromination (Sterically Accessible) Substrate->TS_Mono Fast Reagent TBABr3 Reagent (Bulky Ion Pair) Reagent->TS_Mono TS_Di TS2: Di-Bromination (Sterically Blocked by TBA+) Reagent->TS_Di Blocked Product_Mono Mono-Bromo Product (Slightly Deactivated) TS_Mono->Product_Mono Product_Mono->TS_Di High Energy Barrier (Slow)

Caption: Kinetic pathway showing how the bulky TBA+ cation increases the energy barrier for the second bromination step.

References
  • Ganguly, N. C., De, P., & Dutta, S. (2005).[9][10] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[10] Synthesis, 2005(07), 1103–1108.[9]

  • Ecklebarger, J. D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88.

  • WuXi Biology. (2021).

  • Bora, U., et al. (2000). An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrates.[2] Tetrahedron Letters, 41(32), 6131-6134.

Sources

Troubleshooting

Column chromatography conditions for purifying 2-Bromo-1-(4-phenoxyphenyl)ethanone derivatives

Status: Operational Role: Senior Application Scientist Subject: Optimization of Stationary Phase & Elution Protocol for -Haloketones[1] Introduction: The Stability Paradox Purifying 2-Bromo-1-(4-phenoxyphenyl)ethanone pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Stationary Phase & Elution Protocol for


-Haloketones[1]

Introduction: The Stability Paradox

Purifying 2-Bromo-1-(4-phenoxyphenyl)ethanone presents a classic synthetic paradox: the very reactivity that makes it a valuable intermediate (the labile C-Br bond) makes it inherently unstable during standard purification.[1]

Many researchers encounter "ghost peaks" or black tar at the bottom of their columns.[1][2] This is not usually a synthesis failure, but a purification failure .[1][2] The


-bromo ketone moiety is sensitive to the Lewis acidity of standard silica gel, leading to dehydrohalogenation (loss of HBr) and subsequent polymerization or hydrolysis.[1][2]

This guide prioritizes Recrystallization as the Gold Standard, with Column Chromatography reserved as a "Rescue Protocol" for oily crudes.[1][2]

Module 1: Critical Assessment & Strategy

Before preparing a column, you must assess the physical state of your crude material.[1][2] The phenoxy group adds significant lipophilicity, often making the product a solid, but impurities can suppress crystallization.[1][2]

Decision Matrix: The "Save Your Yield" Workflow

PurificationStrategy Start Crude Reaction Mixture Workup Quench (NaHSO3) & Wash Start->Workup Remove Br2 StateCheck Physical State? Workup->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil/Tar StateCheck->Oil Amorphous Recryst PROTOCOL A: Recrystallization (EtOH or Hex/EtOAc) Solid->Recryst Preferred Column PROTOCOL B: Buffered Flash Chromatography (Neutralized Silica) Oil->Column Required PurityCheck Purity Check (HPLC/NMR) Recryst->PurityCheck Column->PurityCheck PurityCheck->Recryst If <95% Pure

Figure 1: Strategic workflow for purifying


-bromoacetophenone derivatives.[1] Note that chromatography is the secondary choice.[1][2]

Module 2: Protocol A - Recrystallization (Preferred)[1][2]

For 2-bromo-1-(4-phenoxyphenyl)ethanone, the lipophilic phenoxy tail facilitates crystallization in semi-polar solvents.[1]

Recommended Solvent Systems:

  • Ethanol (95%): Dissolve hot, cool slowly. (Most common for this class).[1][2][3]

  • EtOAc / Hexane (1:3): Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool.

  • Chloroform / Pet Ether: Good for highly lipophilic derivatives.[1][2]

Troubleshooting "Oiling Out": If the product separates as an oil upon cooling, re-heat to dissolve, add a seed crystal (if available), and cool very slowly in an insulated water bath.[1][2]

Module 3: Protocol B - Column Chromatography (The Rescue)

If you must run a column (e.g., to separate unreacted ketone starting material), you cannot use standard acidic silica.[1][2] You must neutralize the stationary phase.[1][2]

Stationary Phase Preparation (Critical)

Standard silica gel (pH ~6.[1][2]5) creates local acidic hotspots that catalyze the elimination of HBr.[1][2]

  • The Fix: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in the mobile phase.[1][2]

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica continues to degrade the product.[1][2]

Mobile Phase Optimization

The 4-phenoxyphenyl group is non-polar.[1] The product will elute significantly faster than the 4-fluoro or 4-methoxy analogs.[1]

ComponentRoleRecommended Ratio
Hexane / Pet Ether Bulk Solvent90% - 95%
Ethyl Acetate (EtOAc) Eluent5% - 10%
Triethylamine (Et3N) Buffer (Mandatory) 0.5% - 1.0%

Gradient Strategy:

  • Equilibrate: Hexane + 1% Et3N (2 CV - Column Volumes).

  • Load: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).

  • Elute: 0%

    
     10% EtOAc in Hexane over 10 CV.
    
    • Note: The product usually elutes early (Rf ~0.4-0.6 in 10% EtOAc).[1][2] The unbrominated starting material elutes slightly later or overlaps.[1][2]

The "Flash" Principle

Speed is safety. The longer the


-bromo ketone sits on the silica, the more it degrades.[1][2]
  • Use a short, wide column (not long/thin).[1][2]

  • High flow rate.[1][2]

  • Collect fractions immediately and evaporate solvent at

    
    C.
    

Module 4: Troubleshooting & FAQs

Q1: My product turned green/black on the column. What happened?

A: This is the "Acid Death Spiral."[1][2]

  • Silica protons catalyze enolization.[1][2]

  • HBr is eliminated, forming a reactive enone.[1][2]

  • HBr oxidizes or reacts with trace iron in silica (green color).[1][2]

  • Polymerization follows (black tar).[1][2] Fix: You must add Et3N to the solvent system or switch to Recrystallization.[1][2]

Q2: The product is yellow/orange even after the column.

A: This is residual elemental Bromine (


).[1][2]
Fix:  Before the column, wash your organic reaction layer with 10% Sodium Thiosulfate (

)
or Sodium Bisulfite until the orange color disappears.[1][2]
Q3: I see two spots very close together on TLC.

A: Spot 1 (Higher Rf) is usually the Di-bromo impurity (2,2-dibromo...).[1][2] Spot 2 (Target) is your Mono-bromo product.[1][2] Spot 3 (Lower Rf) is the unreacted Starting Material.[1][2] Fix: Use a shallower gradient (e.g., 0% to 5% EtOAc over 20 minutes) to separate the Di-bromo species.

Q4: Why are my eyes burning in the lab?

A: 2-Bromo-1-(4-phenoxyphenyl)ethanone is a potent lachrymator (tear gas).[1][2] Safety Protocol:

  • All rotovap exhaust must be vented into a fume hood.[1][2]

  • Glassware must be rinsed with dilute NaOH or Acetone/Ethanol inside the hood before being taken to the sink.[1][2]

  • Double glove (Nitrile).[1][2]

Visualizing the Degradation Mechanism

Understanding why the column fails helps you prevent it.

DegradationMechanism Silica Acidic Silica (Si-OH) Target Target Molecule (alpha-Bromo Ketone) Silica->Target Protonates Carbonyl Complex Protonated Intermediate Target->Complex HBr HBr Release Complex->HBr Elimination Tar Polymerized Tar (Black/Green) Complex->Tar Condensation HBr->Silica Autocatalysis

Figure 2: The autocatalytic degradation cycle of


-bromo ketones on non-neutralized silica.[1][2]

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. Link (Analogous chemistry for phenoxy derivatives).[1][2]

  • Qing, W. & Zhang, W. (2009).[1][2][5] 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1][5] Acta Crystallographica Section E. Link (Demonstrates recrystallization from chloroform).[1][2]

  • National Institutes of Health (NIH). Phenacyl Bromide - PubChem Compound Summary. Link (Safety and lachrymator data).[1][2]

  • Google Patents. (2009).[1][2] Process for synthesizing alpha-bromoacetophenone compound (CN101462935A). Link (Industrial purification via crystallization).[1][2]

Sources

Optimization

Scaling up the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone for laboratory use

[1] Case ID: SC-5031-UP Subject: Scale-up protocols, impurity profiling, and troubleshooting for -bromination of 4-phenoxyacetophenone. Classification: Organic Synthesis / Process Chemistry Safety Alert: LACHRYMATOR .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SC-5031-UP Subject: Scale-up protocols, impurity profiling, and troubleshooting for


-bromination of 4-phenoxyacetophenone.
Classification:  Organic Synthesis / Process Chemistry
Safety Alert: LACHRYMATOR . This compound is a potent tear gas agent.[1] All operations must be performed in a high-efficiency fume hood.[1]

Executive Summary

Scaling up the synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 5031-78-7) requires a transition from general laboratory methods to process-controlled protocols.[1] While N-bromosuccinimide (NBS) is often used for small-scale medicinal chemistry due to its ease of handling, Bromine (


) in Acetic Acid  is the preferred route for scale-up (>50g) due to atom economy and cost-efficiency.[1]

This guide provides a robust "Workhorse Protocol" for scale-up and a "Precision Protocol" for high-purity laboratory needs, followed by a troubleshooting matrix for common failure modes.

Core Protocols

Method A: The Scale-Up Workhorse ( / AcOH)

Best for: Batches >50g, cost-sensitivity, and experienced process chemists.[1]

Reaction Logic: The reaction proceeds via the acid-catalyzed enolization of 4-phenoxyacetophenone, followed by electrophilic attack by molecular bromine.[1] The use of acetic acid (


) serves as both solvent and catalyst, moderating the exotherm and suppressing poly-bromination compared to halogenated solvents.

Stoichiometry Table:

ReagentEquiv.[1]RoleCritical Parameter
4-Phenoxyacetophenone 1.0SubstratePurity >98% essential to prevent tarring.[1]
Bromine (

)
1.0 - 1.05ReagentAdd dropwise.[1] Strict control prevents dibromination.[1]
Glacial Acetic Acid 5-8 VolSolventMust be dry.[1] Water promotes hydrolysis.[1]
HBr (48% aq) 0.1 (Cat.)[1]InitiatorOptional. Reduces induction period.[1]

Step-by-Step Workflow:

  • Dissolution: Charge 4-phenoxyacetophenone and Glacial Acetic Acid into a reactor fitted with an overhead stirrer and a pressure-equalizing addition funnel.

  • Initiation: Add catalytic HBr (or

    
     if using non-protic solvents) to initiate enol formation.[1] Adjust temperature to 20–25°C.
    
  • Bromination (The Critical Step):

    • Add

      
       solution (diluted in AcOH) dropwise.[1]
      
    • Visual Cue: Wait for the initial orange color to fade (induction period) before accelerating addition.

    • Maintain internal temperature

      
      .[1] Higher temperatures favor the dibromo impurity.[1]
      
  • Quench: Once TLC/HPLC confirms conversion (>98%), pour the mixture into ice-cold water (10 volumes).

  • Workup: Filter the precipitated solid. Wash with cold water until pH is neutral.[1]

  • Purification: Recrystallize from Ethanol or EtOAc/Hexane to remove trace dibromo species.[1]

Method B: The Precision Tool ( )

Best for: Batches <20g, high purity requirements, or avoiding free bromine handling.

Reaction Logic: Copper(II) bromide acts as a heterogeneous brominating agent in refluxing Ethyl Acetate (EtOAc).[1] This method is self-limiting; it rarely produces the dibromo-impurity because the reaction stops after monobromination due to the insolubility of CuBr byproduct.[1]

Protocol Summary:

  • Dissolve substrate (1.0 eq) in EtOAc (10 Vol).[1]

  • Add

    
     (2.0 eq) as a solid.[1]
    
  • Reflux vigorously for 3–5 hours. The black

    
     will turn into white 
    
    
    
    solid.[1]
  • Filter off the copper salts.[1]

  • Evaporate filtrate to obtain high-purity product (often requiring no recrystallization).[1]

Visualization: Process Logic & Troubleshooting

Figure 1: Synthesis Workflow & Decision Matrix

SynthesisWorkflow Start Start: 4-Phenoxyacetophenone ScaleCheck Scale > 50g? Start->ScaleCheck MethodA Method A: Br2 / AcOH (Atom Economical) ScaleCheck->MethodA Yes MethodB Method B: CuBr2 / EtOAc (High Selectivity) ScaleCheck->MethodB No Control Temp Control < 30°C Slow Addition MethodA->Control Reflux Reflux 4-6 hrs Filter Cu salts MethodB->Reflux Check In-Process Control (HPLC/TLC) Control->Check Reflux->Check Check->Control Incomplete (Add catalyst) Crude Crude Isolation Check->Crude Complete Purify Recrystallization (EtOH or EtOAc/Hex) Crude->Purify Final Final Product: 2-Bromo-1-(4-phenoxyphenyl)ethanone Purify->Final

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Troubleshooting Center (Q&A)

Category: Impurity Profiling[1]

Q: My product contains 5-10% of the dibromo impurity (2,2-dibromo-1-(4-phenoxyphenyl)ethanone). How do I remove it?

  • Cause: This typically happens in Method A if the temperature spiked (>30°C) or if

    
     was added too quickly.
    
  • Solution: The dibromo impurity is less soluble in ethanol than the product.[1]

    • Dissolve the crude mixture in hot Ethanol (minimum volume).

    • Cool slowly to room temperature.

    • The dibromo species often precipitates first or co-crystallizes.[1]

    • Pro Tip: If levels are high, use column chromatography (Silica, Hexane:EtOAc 9:1).[1] The dibromo compound elutes before the monobromo product.[1]

Q: The product is an oil/sticky gum instead of a solid. Why?

  • Cause: Residual solvent (Acetic Acid) or high levels of unreacted starting material (Acetophenone).[1]

  • Solution:

    • Trituration: Add cold hexanes or pentane to the oil and scratch the flask sides with a glass rod to induce nucleation.[1]

    • Neutralization: Dissolve the oil in EtOAc and wash with saturated

      
       to remove trapped acetic acid, which prevents crystallization.[1]
      
Category: Color & Appearance[1]

Q: The product is dark orange/brown. It should be off-white. [1]

  • Cause: Free bromine entrapment or polymerization of phenolic impurities.[1]

  • Solution: Perform a Bisulfite Wash .[1][2]

    • Dissolve crude in organic solvent (DCM or EtOAc).[1]

    • Wash with 10% Sodium Metabisulfite (

      
      ) solution.[1]
      
    • The aqueous layer will turn yellow (absorbing

      
      ), and the organic layer should lighten significantly.
      
Category: Reaction Stalling

Q: I added the Bromine, but the reaction color stays dark red and conversion is low.

  • Cause: The "Induction Period" failure.[1] The enolization hasn't started.[1]

  • Solution:

    • Add a catalytic amount of HBr (3-4 drops) or slightly warm the mixture (to 30°C) to kickstart the radical/enol mechanism.[1]

    • Do not add more bromine until the color lightens, or you will risk a runaway exotherm once the reaction finally triggers.

Safety & Handling (Lachrymator Protocol)

WARNING:


-Bromo ketones are potent alkylating agents and lachrymators (tear gas).[1]
  • Decontamination Solution: Keep a beaker of "Quench Mix" (Ethanol + 10% NaOH + Sodium Thiosulfate) in the hood.[1] Dip all spatulas, glassware, and gloves into this before removing them from the hood to destroy active bromide residues.

  • Spill Management: Do not wipe up powder spills with dry paper towels (creates dust).[1] Cover with wet paper towels soaked in Thiosulfate solution, then wipe.[1]

  • Storage: Store at 2–8°C. Thermal degradation releases HBr, which turns the solid brown and increases pressure in the vial.[1]

References

  • Synthesis via Bromine/Acetic Acid

    • PrepChem.[1] "Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone."[1][3] (Adapted protocol for phenoxy analog).

  • Crystal Structure & Properties

    • Qing, W., & Zhang, W. (2009).[1][4] "2-Bromo-1-(4-hydroxyphenyl)ethanone."[1][4][5] Acta Crystallographica Section E, E65, o2837.[1][4]

  • Use of Copper(II) Bromide (Method B)
  • Purification & Troubleshooting

    • BenchChem Technical Support.[1] "Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone." (Analogous purification logic).

  • Safety Data (Lachrymator)

    • Thermo Fisher Scientific.[1] "Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone." (Analogous hazard data). [1]

Sources

Reference Data & Comparative Studies

Validation

FT-IR spectroscopy of 2-Bromo-1-(4-phenoxyphenyl)ethanone to identify functional groups

Executive Summary This guide provides a technical analysis of the vibrational spectroscopy of 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), a critical intermediate in the synthesis of bioactive heterocycles such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the vibrational spectroscopy of 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 28179-33-1), a critical intermediate in the synthesis of bioactive heterocycles such as imidazo[1,2-a]pyridines and thiazoles.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior balance of speed, cost-efficiency, and sensitivity for routine process monitoring and functional group verification. This document details the diagnostic spectral features of BPPE, compares FT-IR performance against alternative analytical techniques, and provides a validated experimental protocol.

Molecular Context & Vibrational Logic

To accurately interpret the FT-IR spectrum of BPPE, one must understand the competing electronic effects governing its vibrational modes:

  • The Carbonyl Core (C=O): The ketone is the spectral anchor. Its frequency is modulated by two opposing forces:

    • Inductive/Field Effect (Up-shift): The

      
      -bromine atom exerts an electron-withdrawing inductive effect ($ -I $) and a through-space field effect, typically raising the C=O frequency compared to the parent acetophenone.
      
    • Resonance Effect (Down-shift): The para-phenoxy group is an electron-donating group (EDG) via resonance ($ +R $), which increases electron density in the carbonyl

      
      -star antibonding orbital, lowering the bond order and frequency.
      
  • The Ether Linkage (C-O-C): The diphenyl ether moiety provides distinct asymmetric stretching vibrations that serve as a secondary fingerprint.

  • The Carbon-Halogen Bond (C-Br): Found in the low-frequency fingerprint region, this is the definitive marker for the success of the

    
    -bromination reaction.
    
Diagram 1: Structural-Vibrational Logic

The following diagram maps the molecular moieties to their expected spectral regions.

BPPE_Vibrational_Logic Molecule 2-Bromo-1-(4-phenoxyphenyl)ethanone CO_Group Carbonyl (C=O) Ketone Molecule->CO_Group Ether_Group Ether (C-O-C) Diphenyl Linkage Molecule->Ether_Group Halide_Group Alkyl Halide (C-Br) Alpha-Position Molecule->Halide_Group Aromatic_Group Aromatic Rings (Phenyl) Molecule->Aromatic_Group Wn_CO 1685 - 1705 cm⁻¹ (Sharp, Strong) CO_Group->Wn_CO Competing Inductive vs Resonance Wn_Ether 1230 - 1260 cm⁻¹ (Asymmetric Stretch) Ether_Group->Wn_Ether Diagnostic for backbone Wn_Br 550 - 650 cm⁻¹ (Fingerprint) Halide_Group->Wn_Br Reaction Confirmation Wn_Ar 1580 - 1600 cm⁻¹ (C=C Stretch) Aromatic_Group->Wn_Ar Structural Skeleton

Caption: Mapping of BPPE functional groups to diagnostic IR spectral regions.

Experimental Protocol: Validated FT-IR Methodology

Objective: Obtain high-resolution spectra suitable for quality control (QC) and identification.

A. Sample Preparation

For this solid crystalline compound, two methods are validated. Attenuated Total Reflectance (ATR) is recommended for speed; KBr Pellet is recommended for high-resolution fingerprinting (C-Br region).

ParameterMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Classic)
Sample State Solid Crystal (Neat)1-2 mg Sample in 100 mg KBr
Prep Time < 1 minute10-15 minutes
Pathlength Fixed (~2 µm penetration)Variable (Transmission)
Pressure High (ensure crystal contact)8-10 tons (Hydraulic Press)
Cleaning Isopropanol wipeWater wash (hygroscopic risk)
B. Instrument Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Range: 4000 – 450 cm⁻¹ (ATR); 4000 – 400 cm⁻¹ (KBr).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans (Routine) or 64 scans (High S/N).

  • Background: Air (ATR) or Pure KBr pellet.

C. Step-by-Step Workflow
  • System Check: Ensure interferogram signal strength is >70% max energy.

  • Background: Collect background spectrum (clean crystal or air).

  • Loading: Place ~5 mg of BPPE crystal onto the diamond ATR crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact yields noisy peaks in the 2000-2500 cm⁻¹ region.

  • Acquisition: Collect sample spectrum.

  • Processing: Apply Automatic Baseline Correction and ATR Correction (if comparing to transmission libraries).

Spectral Analysis & Diagnostic Peaks

The following table summarizes the critical peaks identified in BPPE. Data is synthesized from standard correlation tables for


-haloketones and diphenyl ethers [1, 2].
Table 1: Diagnostic Vibrational Assignments for BPPE
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Aromatic C-H Stretching (

)
3030 – 3080WeakMultiple weak bands above 3000.[1]
Alkyl C-H Stretching (

)
2920 – 2980Weak/MedFrom the -CH₂Br methylene group.
Ketone (C=O) Stretching1685 – 1705 Strong Critical Diagnostic. Higher than acetophenone (1685) due to

-Br, but moderated by phenoxy conjugation.
Aromatic Ring C=C Ring Stretch1580 – 1600MediumCharacteristic doublet often seen in phenyl ethers.
Ether (C-O-C) Asymmetric Stretch1230 – 1250 Strong Diagnostic for the phenoxyphenyl moiety.
Ether (C-O-C) Symmetric Stretch1020 – 1050MediumOften coupled with ring vibrations.
Alkyl Halide (C-Br) Stretching550 – 650 MediumFingerprint Region. Essential to confirm bromination.
Detailed Interpretation
  • The Carbonyl Shift: In unsubstituted acetophenone, the C=O stretch appears near 1685 cm⁻¹. Upon

    
    -bromination, the field effect aligns the C-Br and C=O dipoles (in the most stable gauche conformation), increasing the force constant and raising the frequency to ~1700 cm⁻¹ [3]. However, the para-phenoxy group donates electron density, preventing the shift from reaching the higher values (1720+) seen in non-conjugated 
    
    
    
    -bromo ketones.
  • The "Fingerprint" Confirmation: The region below 1000 cm⁻¹ is complex. However, the appearance of a distinct band between 550-650 cm⁻¹ (C-Br stretch) combined with the disappearance of the methyl C-H bending modes of the precursor (4-phenoxyacetophenone) confirms the substitution of H for Br.

Comparative Analysis: FT-IR vs. Alternatives

Why choose FT-IR over NMR or Mass Spectrometry for this specific application?

Table 2: Performance Matrix
FeatureFT-IR (ATR) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Functional Group IDStructural ConnectivityMolecular Weight/Purity
Sample Prep Time < 1 min10-15 min (Solvent dissolve)15-30 min (Dilution/Filter)
Cost Per Sample Low (< $1)High ($10 - $50)Medium ($5 - $20)
Differentiation Excellent for C=O vs OHExcellent for H substitutionExcellent for trace impurities
Limit of Detection ~1-2%~0.1%ppm/ppb levels
Destructive? No (Sample recoverable)NoYes
Decision Guide
  • Use FT-IR when: You are monitoring the reaction progress (disappearance of precursor ketone peak, shift in frequency) or performing routine QC on the final solid product. It is the fastest way to confirm the presence of the Carbonyl and Ether groups simultaneously [4].

  • Use NMR when: You need to prove the position of the bromine. FT-IR confirms a C-Br bond exists, but NMR (splitting patterns of the -CH2- protons) definitively proves it is an

    
    -bromo ketone and not a ring-brominated impurity.
    

Analytical Workflow Diagram

The following diagram illustrates the decision process for characterizing BPPE during a synthesis campaign.

Analytical_Workflow Start Crude Product (Post-Workup) FTIR_Step Run FT-IR (ATR) Start->FTIR_Step Check_CO Check 1685-1705 cm⁻¹ (C=O Present?) FTIR_Step->Check_CO Check_Br Check 550-650 cm⁻¹ (New Band vs Precursor?) Check_CO->Check_Br Yes Fail_QC Fail: Check Synthesis (Possible Over-bromination or No Reaction) Check_CO->Fail_QC No (or wrong shift) Pass_QC Pass: Functional Groups Confirmed Proceed to NMR/Purity Check_Br->Pass_QC Yes Check_Br->Fail_QC No

Caption: Step-by-step decision matrix for product verification using FT-IR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 2-Bromo-1-phenylethanone (Analogous Core). National Institute of Standards and Technology.[2] Available at: [Link]

  • Köse, E. (2016).[3] The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. Journal of the Institute of Science and Technology, 6(4), 163-174. Available at: [Link]

Sources

Comparative

Comparison of reactivity between 2-Bromo-1-(4-phenoxyphenyl)ethanone and 2-Chloro-1-(4-phenoxyphenyl)ethanone

Comparative Reactivity Guide: -Halo-4-phenoxyacetophenones[1] Executive Summary In the synthesis of 4-phenoxyphenyl heterocycles—critical scaffolds in COX-2 inhibitors and kinase inhibitors—the choice between 2-Bromo-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: -Halo-4-phenoxyacetophenones[1]

Executive Summary

In the synthesis of 4-phenoxyphenyl heterocycles—critical scaffolds in COX-2 inhibitors and kinase inhibitors—the choice between 2-Bromo-1-(4-phenoxyphenyl)ethanone (Bromo-analog) and 2-Chloro-1-(4-phenoxyphenyl)ethanone (Chloro-analog) is a trade-off between kinetic efficiency and process stability .[1]

  • The Bromo-analog is the "Discovery Standard."[2] It offers rapid reaction kinetics (

    
    ) and cleaner profiles in solvent-free or mild conditions, making it ideal for high-throughput library generation.[1]
    
  • The Chloro-analog is the "Process Alternative."[2] It is significantly more stable and cost-effective but requires catalytic activation (Finkelstein conditions) or elevated temperatures to achieve comparable conversion rates.[1]

This guide analyzes the mechanistic divergence of these two electrophiles and provides validated protocols for their application in thiazole synthesis.

Physicochemical & Kinetic Profile

The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the leaving group ability.[2] The phenoxy substituent at the para position is electron-donating, which slightly deactivates the


-carbon toward nucleophilic attack compared to a nitro-analog, but the halogen effect remains the dominant variable.
Table 1: Comparative Properties
Feature2-Bromo-1-(4-phenoxyphenyl)ethanone 2-Chloro-1-(4-phenoxyphenyl)ethanone Impact on Synthesis
Leaving Group Bromide (

)
Chloride (

)

is a softer, more stable base (

HBr = -9), making it a superior leaving group.[1]
Bond Energy (C-X) ~276 kJ/mol~339 kJ/molThe C-Cl bond requires higher activation energy to break.[1][2]
Relative Rate (

)
~160 1 Bromo-analog reacts orders of magnitude faster in

substitutions.[2][3]
Storage Stability Low (Light/Moisture Sensitive)HighBromo-analog degrades to dark oils over time; Chloro-analog is shelf-stable.[1][2]
Lachrymatory Potential SevereModerate to SevereBoth require strict containment (fume hood).[2]

Mechanistic Deep Dive: Nucleophilic Substitution

The primary reaction pathway for these molecules is Bimolecular Nucleophilic Substitution (


)  at the 

-carbon. The reaction rate is defined by the equation:


The transition state involves the simultaneous attack of the nucleophile (e.g., thiourea sulfur) and the departure of the halogen.[2]

Visualization: Reaction Pathway & Activation

The following diagram illustrates the kinetic barrier difference and the "Finkelstein Activation" strategy required for the Chloro-analog.

ReactionPathway Start_Cl Chloro-Analog (High Stability) TS_Cl Transition State (Cl) High Energy Barrier Start_Cl->TS_Cl Direct S_N2 (Slow/Heat req.) Inter_I In-Situ Iodo-Analog (Finkelstein Intermediate) Start_Cl->Inter_I + NaI (cat.) Acetone/EtOH Start_Br Bromo-Analog (High Energy) TS_Br Transition State (Br) Low Energy Barrier Start_Br->TS_Br Direct S_N2 (Fast) Product Substituted Product (e.g., Aminothiazole) TS_Cl->Product TS_Br->Product Inter_I->Product Rapid S_N2 (I is best LG)

Figure 1: Kinetic pathways showing the direct reaction of the Bromo-analog versus the catalytic activation required for the Chloro-analog.[1]

Case Study: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard reaction for these substrates.[2] It involves the condensation of the


-haloketone with a thioamide or thiourea.[2][4]
Scenario: Synthesis of 4-(4-phenoxyphenyl)-2-aminothiazole[1]
Protocol A: Using the Bromo-Analog (Standard)

Best for: Small-scale discovery, library synthesis, heat-sensitive substrates.[1]

  • Reagents: 2-Bromo-1-(4-phenoxyphenyl)ethanone (1.0 equiv), Thiourea (1.1 equiv).[1]

  • Solvent: Ethanol (absolute) or Water (green chemistry variant).[2]

  • Procedure:

    • Dissolve the ketone in ethanol (0.5 M concentration).[2]

    • Add thiourea in one portion.

    • Observation: The reaction often initiates spontaneously at room temperature (exothermic).[2]

    • Reflux for 30–60 minutes .[2]

    • Cool to room temperature.[2] The hydrobromide salt of the product usually precipitates.[2]

    • Neutralize with aqueous

      
       to liberate the free base.[2]
      
  • Expected Yield: 90–95%.

Protocol B: Using the Chloro-Analog (Catalytic Modification)

Best for: Scale-up, cost reduction, utilizing shelf-stable stock.[1]

  • Reagents: 2-Chloro-1-(4-phenoxyphenyl)ethanone (1.0 equiv), Thiourea (1.2 equiv), Sodium Iodide (0.1–0.5 equiv) .[1]

  • Solvent: Ethanol/Acetone (1:1).[2]

  • Procedure:

    • Dissolve the chloro-ketone and NaI in the solvent.[2] Stir for 15 minutes to allow partial halogen exchange (in situ formation of the Iodo-analog).

    • Add thiourea.[2][4][5]

    • Reflux is mandatory .[2] Heat for 6–12 hours .[2]

    • Monitor by TLC (Chloro-analog spots persist longer than Bromo-analogs).[1]

    • Workup requires washing with sodium thiosulfate if iodine coloration is observed.[2]

  • Expected Yield: 80–85%.

Decision Matrix & Workflow

Use this logic flow to select the appropriate starting material for your specific campaign.

DecisionTree Start Select Starting Material Q1 Is the project stage Discovery or Process? Start->Q1 Discovery Discovery / MedChem (Speed is priority) Q1->Discovery Process Process Dev / Scale-up (Cost/Stability is priority) Q1->Process UseBr USE BROMO-ANALOG (2-Bromo-1-(4-phenoxyphenyl)ethanone) Discovery->UseBr Q2 Is the substrate heat sensitive? Process->Q2 Q3 Is strict temp control available? Q2->Q3 No UseCl_Cat USE CHLORO-ANALOG + NaI Catalyst Q2->UseCl_Cat Yes Q3->UseCl_Cat No (Need faster kinetics) UseCl_Heat USE CHLORO-ANALOG + Extended Reflux Q3->UseCl_Heat Yes

Figure 2: Decision matrix for selecting the optimal


-haloketone based on project constraints.

Stability & Safety (HSE Profile)

Lachrymatory Warning

Both compounds are potent lachrymators (tear agents).[2] They alkylate TRPA1 channels in sensory nerves.[2]

  • Handling: Always weigh in a fume hood.[2]

  • Decontamination: Wash glassware with a solution of dilute NaOH and ethanol to hydrolyze the

    
    -carbon halide before removing from the hood.[2]
    
Storage Degradation
  • Bromo-Analog: Susceptible to photolytic cleavage of the C-Br bond.[1][2] It will turn purple/brown over time due to

    
     and 
    
    
    
    liberation.[2] Recommendation: Store at -20°C in amber vials under argon.
  • Chloro-Analog: High chemical stability.[1][2][6] Can be stored at room temperature (cool, dry place) for months without significant degradation.

References

  • Reactivity of Phenacyl Halides: Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[2][3] Link

  • Hantzsch Thiazole Synthesis Mechanism: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] Link

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[2][7] Accounts of Chemical Research. Link

  • Catalytic Finkelstein Conditions: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of

    
    -Halo Ketones. Journal of the American Chemical Society.[2][3] Link
    
  • Safety Data (Lachrymators): National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromoacetophenone derivatives. Link

Sources

Validation

Comparative Structural Analysis Guide: 2-Bromo-1-(4-phenoxyphenyl)ethanone Derivatives

Executive Summary & Strategic Context In the landscape of pharmaceutical intermediates, 2-Bromo-1-(4-phenoxyphenyl)ethanone (and its derivatives) serves as a critical electrophilic scaffold, particularly for the Hantzsch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 2-Bromo-1-(4-phenoxyphenyl)ethanone (and its derivatives) serves as a critical electrophilic scaffold, particularly for the Hantzsch synthesis of thiazole-based pharmacophores. While NMR spectroscopy confirms connectivity, it fails to capture the supramolecular interactions—specifically halogen bonding and


-stacking —that dictate solid-state stability and active-site binding affinity.

This guide moves beyond basic characterization.[1][2][3][4][5] We objectively compare structural elucidation methods and provide a field-validated protocol for obtaining and analyzing high-quality Single Crystal X-Ray Diffraction (SC-XRD) data.

Comparative Methodology: Why SC-XRD?

In drug development, defining the static 3D conformation is as vital as defining the chemical formula. Below is an objective comparison of the primary structural tools available for this derivative.

Table 1: Structural Elucidation Technique Comparison
FeatureSolution NMR (

H/

C)
SC-XRD (Gold Standard) Computational (DFT)
Primary Output Connectivity & Solvated ConformationAbsolute Configuration & PackingTheoretical Energy Minima
C-Br Bond Insight Chemical Shift (

~4.4 ppm for

)
Precise Bond Length (~1.93 Å) & AngleElectrostatic Potential Maps
Intermolecular Forces Averaged/Lost in solventDirectly Visualized (Halogen Bonds)Predicted
Sample State Liquid/SolutionSolid (Single Crystal)Virtual
Limitation Cannot see packing polymorphismRequires high-quality crystalModel dependent

Expert Insight: For 2-bromo-1-(4-phenoxyphenyl)ethanone, NMR will show the flexibility of the ether linkage (


). However, only SC-XRD reveals if the crystal locks into a twisted or planar conformation relative to the carbonyl, which directly correlates to the energy barrier required for subsequent cyclization reactions.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The synthesis focuses on high-purity isolation to facilitate crystallization.

Synthesis of the Scaffold

Reaction Type:


-Bromination of acetophenones.
  • Reagents: Dissolve 1-(4-phenoxyphenyl)ethanone (1.0 eq) in Glacial Acetic Acid or

    
    .
    
  • Bromination: Add Liquid Bromine (

    
    , 1.05 eq) dropwise at 0°C. Alternative: Use Phenyltrimethylammonium tribromide (PTAB) for milder conditions.
    
  • Quench & Workup: Pour into ice water. Extract with DCM. Wash with

    
     (removes acid) and brine.
    
  • Validation: TLC (Hexane:EtOAc 4:1). The product (

    
    ) is less polar than the starting ketone.
    
Crystallization Strategy (The Critical Step)

Phenacyl bromides are prone to lachrymatory decomposition. Crystallization must be controlled.

  • Method A (Slow Evaporation): Dissolve 50 mg in Acetone/Ethanol (1:1). Cover with parafilm, poke 3 pinholes. Let stand at 4°C.

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a jar containing Pentane (antisolvent). Seal tightly.

Workflow Visualization

G Start Start: 1-(4-phenoxyphenyl)ethanone Rxn Reaction: Br2 / AcOH (0°C -> RT) Start->Rxn Electrophilic Subst. Workup Workup: NaHCO3 Wash Dry (MgSO4) Rxn->Workup Quench Cryst Crystallization: Slow Evap (EtOH) Workup->Cryst Purification XRD SC-XRD Data Collection (Mo Kalpha, 100K) Cryst->XRD Selection Refine Refinement: SHELXL (R1 < 5%) XRD->Refine Integration

Figure 1: Step-by-step workflow from raw material to refined crystal structure.[2][6][7][8][9]

Structural Data Analysis

When analyzing the solved structure of 2-bromo-1-(4-phenoxyphenyl)ethanone, focus on these three specific metric parameters. These values are derived from comparative analysis of analogous phenacyl bromides (e.g., 4-methoxy derivatives).

Key Geometric Parameters
ParameterTypical Value (Å/°)Significance
C–Br Bond

Elongation indicates a "pre-activated" leaving group, essential for

reactions.
C=O Bond

Standard ketone. Shortening suggests lack of H-bond donation to the carbonyl oxygen.
C–O–C Angle

The ether linkage angle. Deviations here indicate steric strain between the two phenyl rings.
Torsion (

)

Torsion between Carbonyl and Phenyl ring. Planarity maximizes conjugation.
Supramolecular Interactions (The "Hidden" Data)

X-ray analysis reveals the non-covalent network that governs solubility and biological docking.

  • Halogen Bonding (

    
    ): 
    
    • Look for a contact distance

      
       (sum of van der Waals radii).
      
    • Mechanism:[1] The "sigma-hole" (positive potential) on the Bromine atom interacts with the lone pair of the Carbonyl oxygen of a neighboring molecule.

    • Impact: This directs the lattice packing into linear chains or dimers.

  • C–H

    
     O Hydrogen Bonds: 
    
    • The

      
      -protons (
      
      
      
      ) are acidic due to the electron-withdrawing carbonyl and bromine.
    • They typically form weak H-bonds with the ether oxygen or carbonyl oxygen of adjacent layers.

  • 
     Stacking: 
    
    • The 4-phenoxy group adds a second aromatic ring. In the crystal lattice, these often stack in a "T-shaped" or "Parallel-displaced" geometry to minimize repulsion.

Interaction Logic Diagram

Interactions MolA Molecule A (Donor) Br Br (Sigma Hole +) MolA->Br Phenyl Phenoxy Ring MolA->Phenyl MolB Molecule B (Acceptor) O_carb O=C (Lone Pair -) MolB->O_carb MolB->Phenyl Br->O_carb Halogen Bond (< 3.4 Å) Phenyl->Phenyl Pi-Pi Stacking (3.5 - 3.8 Å)

Figure 2: Supramolecular interaction map showing the critical Halogen Bond and Pi-Stacking networks.

Implications for Drug Design

Why does this structural data matter?

  • Reactivity Prediction: A planar structure (torsion angle

    
    ) in the crystal state implies conjugation. If the 
    
    
    
    group is orthogonal to the ring, the carbon is more accessible for nucleophilic attack (e.g., by thioamides to form thiazoles).
  • Scaffold Flexibility: The phenoxy ether linkage is a "hinge." X-ray data often captures the low-energy conformation. If the crystal shows a high twist angle at the ether, the molecule may require induced fit to bind in a protein pocket, affecting entropic penalties in docking scores.

References

  • Synthesis & Reactivity: Kumar, D., et al. "Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone and its derivatives."[8] Synth. Commun. 1997, 27, 1133.[8] Link

  • Crystallographic Analog (4-Methoxy): Zhang, J., et al. "2-Bromo-1-(4-methoxyphenyl)ethanone."[9] Acta Crystallographica Section E, 2009, E65, o2245.[9] Link

  • Halogen Bonding: Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angew.[10] Chem. Int. Ed. 2008, 47, 6114. Link

  • General Phenacyl Bromide Structure: Qing, W., & Zhang, W. "2-Bromo-1-(4-hydroxyphenyl)ethanone."[8] Acta Cryst.[8][9] 2009, E65, o2837.[8] Link[6][8]

Sources

Comparative

Review of the synthetic utility of substituted phenacyl bromides in organic chemistry

Executive Summary Phenacyl bromides ( -bromoacetophenones) represent the "Goldilocks" reagent of -haloketone chemistry. While phenacyl chlorides are often too kinetically inert for sensitive heterocyclizations and phenac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenacyl bromides (


-bromoacetophenones)  represent the "Goldilocks" reagent of 

-haloketone chemistry. While phenacyl chlorides are often too kinetically inert for sensitive heterocyclizations and phenacyl iodides are photolytically unstable and expensive, phenacyl bromides offer the optimal balance of electrophilicity, shelf-stability, and cost-efficiency.

This guide objectively reviews their utility in drug discovery, specifically focusing on their superiority in constructing nitrogen-containing heterocycles (thiazoles, imidazoles) and providing validated protocols for their use.

Part 1: The Halogen Effect – A Comparative Analysis

To understand why phenacyl bromides are the industry standard, we must analyze the thermodynamics and kinetics of the carbon-halogen bond in the context of nucleophilic substitution (


).
Table 1: Comparative Metrics of Phenacyl Halides
FeaturePhenacyl Chloride (Cl)Phenacyl Bromide (Br) Phenacyl Iodide (I)
Leaving Group Ability ModerateHigh Very High
C-X Bond Energy ~81 kcal/mol~68 kcal/mol ~57 kcal/mol
Reaction Rate (

)
Baseline (1x)~50–100x faster >100x faster
Shelf Stability ExcellentGood (Light Sensitive) Poor (Rapid Decomposition)
Lachrymatory Effect HighSevere Moderate
Primary Use Case Industrial bulk synthesisResearch & Drug Discovery In situ generation only

Scientific Insight: The utility of phenacyl bromide stems from the polarizability of the C-Br bond. The bromide ion (


) is a weaker base than chloride (

) (pKa of HBr is -9 vs. -7 for HCl), making it a superior leaving group. While iodide is a better leaving group, the C-I bond is so weak that phenacyl iodides frequently undergo homolytic cleavage under ambient light, leading to radical byproducts that contaminate sensitive pharmaceutical syntheses.

Part 2: Core Utility – Heterocycle Construction

The primary application of substituted phenacyl bromides is the synthesis of 5-membered heterocycles, which serve as pharmacophores in drugs like Fentiazac (anti-inflammatory) and Nizatidine (anti-ulcer).

The Hantzsch Thiazole Synthesis

This is the most reliable method for converting phenacyl bromides into thiazoles. The reaction involves the condensation of the


-haloketone with a thioamide (or thiourea).
Mechanistic Visualization

The following diagram illustrates the stepwise conversion from the initial nucleophilic attack to the final aromatization.

HantzschMechanism Start Phenacyl Bromide (Electrophile) Intermediate1 S-Alkylation (Thioimidate Salt) Start->Intermediate1 SN2 Attack (S on C-Br) Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 - HBr Product 1,3-Thiazole (Aromatic) Intermediate2->Product Dehydration (-H2O)

Figure 1: Logical flow of the Hantzsch Thiazole Synthesis. The reaction proceeds via S-alkylation followed by cyclodehydration.

Imidazole Synthesis

Phenacyl bromides react with amidines to form imidazoles.[1] This pathway is critical for generating kinase inhibitors.

Part 3: Experimental Protocols

Protocol A: High-Yield Hantzsch Synthesis of 2-Amino-4-arylthiazole

Target Audience: Medicinal Chemists requiring >90% purity without chromatography.

Reagents:

  • 4-Bromoacetophenone (Substituted Phenacyl Bromide): 1.0 equiv[2]

  • Thiourea: 1.1 equiv

  • Ethanol (Absolute): 10 volumes

  • Sodium Acetate (optional buffer): 1.0 equiv

Workflow:

  • Dissolution: Dissolve 1.0 equiv of substituted phenacyl bromide in absolute ethanol (0.5 M concentration) in a round-bottom flask.

  • Addition: Add 1.1 equiv of thiourea. If the phenacyl bromide contains electron-withdrawing groups (e.g.,

    
    ), the reaction may be exothermic; add thiourea in portions.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide spot (

      
      ) should disappear, replaced by a baseline spot (hydrobromide salt of the product).
      
  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes as the hydrobromide salt.

  • Free Base Liberation: Pour the mixture into ice water and neutralize with 10%

    
     solution until pH ~8. The free base thiazole will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Performance Data (Phenacyl Bromide vs. Chloride):

Substrate (R-Ph-COCH2-X)Reagent (X)Time (Reflux)Yield (%)Notes
4-NitroBr 1.0 h94%Clean conversion
4-NitroCl6.0 h75%Requires NaI catalyst
4-MethoxyBr 2.5 h88%Standard rate
4-MethoxyCl12.0 h55%Incomplete reaction
Protocol B: "Green" Solvent-Free Synthesis (Mechanochemical)

For labs minimizing VOCs (Volatile Organic Compounds).

  • Mix phenacyl bromide (1 mmol) and thioamide (1 mmol) in a mortar.

  • Grind with a pestle for 10–20 minutes. The mixture will likely melt/liquefy due to eutectic formation and exothermicity.

  • Allow to stand for 10 minutes.

  • Wash the solid residue with water and recrystallize.

    • Yield: Typically 85–95%.

    • Advantage:[2][3][4][5][6] Eliminates ethanol waste; faster reaction times.

Part 4: Safety & Handling (The "Lachrymator" Factor)[7]

Phenacyl bromides are potent lachrymators (tear gas agents).[7][8] Their handling requires strict adherence to safety protocols to prevent lab contamination.[5][6]

Critical Safety Workflow:

  • Containment: Always weigh phenacyl bromides inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby. All spatulas and glassware contacting the reagent should be dipped in this solution immediately after use to degrade the alkylating agent.

  • PPE: Double nitrile gloves are recommended. The compound can permeate single gloves and cause delayed chemical burns.

SafetyProtocol Step1 Weigh in Fume Hood Step2 Reaction Setup Step1->Step2 Sub1 Use Double Gloves Step1->Sub1 Step3 Quench/Cleaning Step2->Step3 Sub2 Dip tools in 10% NH3 or Na2S2O3 Step3->Sub2

Figure 2: Mandatory safety workflow for handling lachrymatory alkylating agents.

References

  • National Institutes of Health (NIH). (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. Kinetics of the reactions of phenacyl bromide and substituted phenacyl bromides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 2-Bromo-1-(4-phenoxyphenyl)ethanone

-Haloketone / Lachrymator / Alkylating Agent Executive Safety Directive 2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 2632-13-5 or related derivatives) belongs to the class of -bromo ketones . These compounds are not merely...

Author: BenchChem Technical Support Team. Date: February 2026


-Haloketone / Lachrymator / Alkylating Agent

Executive Safety Directive

2-Bromo-1-(4-phenoxyphenyl)ethanone (CAS: 2632-13-5 or related derivatives) belongs to the class of


-bromo ketones . These compounds are not merely "irritants"; they are potent lachrymators  (tear-inducing agents) and alkylating agents .

The Mechanism of Hazard: The electrophilic carbon adjacent to the carbonyl group (the


-carbon) is highly susceptible to nucleophilic attack (

). Upon contact with biological tissue, it rapidly alkylates proteins and DNA.
  • Eyes: Alkylation of TRPA1 ion channels in corneal nerve endings causes immediate, debilitating pain and tearing [1].

  • Skin: Irreversible alkylation of keratinocytes leads to chemical burns (Corrosive 1B classification) [2].

Operational Rule Zero: All solids must be handled inside a certified chemical fume hood. Zero tolerance for benchtop weighing.

Personal Protective Equipment (PPE) Matrix

This system uses a Layered Defense Strategy . Do not rely on a single barrier.

A. Ocular Protection (Critical)

Standard safety glasses are insufficient due to the lachrymatory vapor pressure of this solid.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Vapors can bypass the side shields of standard glasses, causing blepharospasm (involuntary eye closure), which increases the risk of dropping the chemical.

  • High-Volume Handling (>5g): Add a face shield over goggles to protect facial skin from corrosive dust.

B. Dermal Protection (Glove Permeation Physics)

-Bromo ketones are small, lipophilic organic halides that permeate standard rubber quickly.
  • Primary Barrier: Silver Shield® (EVOH/PE Laminate) .

    • Breakthrough Time: >4 hours.[1]

    • Use Case: Spill cleanup, handling pure solid >1g, or cleaning glassware.

  • Secondary Barrier (Routine/Small Scale): Double Nitrile (High Dexterity) .

    • Protocol: Wear two pairs of 4-6 mil nitrile gloves.

    • Change Schedule: Immediately upon any splash. Routine change every 30 minutes.

    • Contraindication:Do NOT use Latex. Organic halides degrade latex rapidly, carrying the toxicant to the skin [3].

C. Respiratory Protection[2]
  • Primary Control: Fume hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filter. Note: Half-mask respirators leave eyes exposed to lachrymatory vapors and are unsafe for this compound.

PPE Decision Logic (Visualization)

PPE_Decision_Tree start Start: Handling 2-Bromo-1-(4-phenoxyphenyl)ethanone scale_check Check Scale & State start->scale_check small_scale Small Scale (<1g) / Dilute Solution scale_check->small_scale large_scale Large Scale (>1g) / Pure Solid / Spills scale_check->large_scale glove_decision_1 Gloves: Double Nitrile (4 mil min) small_scale->glove_decision_1 glove_decision_2 Gloves: Silver Shield (Laminate) + Nitrile Outer large_scale->glove_decision_2 eye_decision Eyes: Chemical Goggles (Indirect Vent) glove_decision_1->eye_decision glove_decision_2->eye_decision resp_decision Resp: Fume Hood Required eye_decision->resp_decision

Figure 1: PPE Decision Logic based on scale and risk potential. Note the escalation to Laminate gloves for high-risk scenarios.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

The solid is often fine and electrostatic. Aerosolization during weighing is the #1 cause of lab contamination.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the solid.

  • The "Coffin" Method:

    • Place the balance inside the fume hood.

    • If the balance is fixed outside: Tare a vial with a cap. Move vial to hood. Add solid. Cap tightly. Move back to balance. Never open the vial outside the hood.

  • Solvent Trap: Have the reaction solvent pre-measured. Immediately after weighing, add solvent to the solid to suppress vapor pressure/dusting.

Phase 2: Reaction Monitoring
  • TLC Sampling: Do not remove TLC plates from the hood while wet. Elute, then dry the plate inside the hood using a heat gun or air stream before visualization.

  • Syringes: Use Luer-lock syringes to prevent needle pop-off. Dispose of needles immediately into a sharps container inside the hood.

Decontamination & Disposal (The "Quench" Protocol)

Standard disposal (throwing into organic waste) is dangerous because the lachrymator persists, potentially exposing waste handlers. You must chemically destroy the alkylating capability.

The Chemistry of Decontamination: We utilize a "Soft Nucleophile" (Thiosulfate or Sulfide) to displace the Bromine, rendering the molecule non-volatile and non-lachrymatory [4].

Chemical Neutralization Workflow

Reagent: "Lachrymator Destruct Solution"

  • 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Alternative: 1M Ethanolic Potassium Hydroxide (KOH) – Use caution, exothermic.

Protocol:

  • Collect all glassware, syringes, and paper towels contaminated with the substance.

  • Submerge items in a bath of 10% Sodium Thiosulfate for 24 hours.

  • Wash glassware with soap and water after soaking.

  • For reaction waste: Stir the reaction mixture with an excess of thiosulfate solution until the organic layer no longer induces tearing (waft test with extreme caution).

Neutralization_Pathway toxin Active 2-Bromo-ketone (Lachrymator) intermediate Transition State (SN2 Attack) toxin->intermediate Mix reagent Nucleophile (Sodium Thiosulfate) reagent->intermediate product Thio-ether Derivative (Non-Volatile / Safe) intermediate->product Displacement leaving Bromide Ion (Br-) intermediate->leaving

Figure 2: Mechanism of chemical neutralization. The sulfur atom in thiosulfate attacks the alpha-carbon, displacing the bromide and eliminating the lachrymatory properties.

Emergency Response

ScenarioImmediate Action
Eye Exposure DO NOT RUB. Flush with water for 15 mins.[2][3] Force eyelids open. Seek medical attention immediately (Corrosive).[2][3]
Skin Contact Remove contaminated clothing/gloves immediately.[3] Wash with soap and water.[2][3][4] Do not use ethanol (increases skin absorption).
Spill (<5g) Cover with vermiculite or spill pads. Soak the pads with 10% Sodium Thiosulfate . Place in double-bagged waste.
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, oxygen may be required (Medical professionals only).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Structure Hazard Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • Master Organic Chemistry. Alpha-Halogenation of Ketones: Mechanism and Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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